O-Desmethyl Midostaurin-d5
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C34H28N4O4 |
|---|---|
Molecular Weight |
561.6 g/mol |
IUPAC Name |
2,3,4,5,6-pentadeuterio-N-[(2S,3R,4R,6R)-3-hydroxy-2-methyl-16-oxo-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-4-yl]-N-methylbenzamide |
InChI |
InChI=1S/C34H28N4O4/c1-34-31(39)24(36(2)33(41)18-10-4-3-5-11-18)16-25(42-34)37-22-14-8-6-12-19(22)27-28-21(17-35-32(28)40)26-20-13-7-9-15-23(20)38(34)30(26)29(27)37/h3-15,24-25,31,39H,16-17H2,1-2H3,(H,35,40)/t24-,25-,31-,34+/m1/s1/i3D,4D,5D,10D,11D |
InChI Key |
PXOCRDZEEXVZQC-CANNTNAISA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)N(C)[C@@H]2C[C@@H]3N4C5=CC=CC=C5C6=C7C(=C8C9=CC=CC=C9N(C8=C64)[C@]([C@@H]2O)(O3)C)CNC7=O)[2H])[2H] |
Canonical SMILES |
CC12C(C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)N(C)C(=O)C9=CC=CC=C9)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to O-Desmethyl Midostaurin-d5: Chemical Properties and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
O-Desmethyl Midostaurin-d5 is the deuterium-labeled internal standard for O-Desmethyl Midostaurin (CGP62221), a major and pharmacologically active metabolite of the multi-targeted kinase inhibitor, Midostaurin. This technical guide provides a comprehensive overview of the chemical properties, biological activity, and analytical methodologies related to O-Desmethyl Midostaurin and its deuterated analog. A thorough understanding of this key metabolite is critical for preclinical and clinical pharmacokinetic and pharmacodynamic (PK/PD) studies of Midostaurin, a therapeutic agent approved for the treatment of acute myeloid leukemia (AML) and advanced systemic mastocytosis.
Introduction
Midostaurin is a potent inhibitor of multiple receptor tyrosine kinases, including FMS-like tyrosine kinase 3 (FLT3), KIT proto-oncogene receptor tyrosine kinase (KIT), platelet-derived growth factor receptors (PDGFR), and vascular endothelial growth factor receptor 2 (VEGFR2), as well as protein kinase C (PKC).[1][2] Its therapeutic efficacy is attributed not only to the parent drug but also to its major active metabolites, CGP62221 (O-Desmethyl Midostaurin) and CGP52421.[3][4][5] O-Desmethyl Midostaurin, formed through hepatic O-demethylation primarily by the cytochrome P450 3A4 (CYP3A4) enzyme, exhibits a pharmacological profile comparable to Midostaurin.[2][3] The deuterium-labeled version, this compound, serves as an essential tool for the accurate quantification of the metabolite in biological matrices.[6]
Chemical Properties
The chemical and physical properties of O-Desmethyl Midostaurin and its deuterated analog are fundamental to its handling, formulation, and analytical detection.
| Property | O-Desmethyl Midostaurin (CGP62221) | This compound |
| Synonyms | CGP62221, O-Desmethyl PKC412 | CGP62221-d5, O-Desmethyl PKC412-d5 |
| Molecular Formula | C₃₄H₂₅N₄O₄ | C₃₄H₂₃D₅N₄O₄ |
| Molecular Weight | 553.59 g/mol | 561.64 g/mol [7] |
| Chemical Name | N-((5S,6R,7R,9R)-6-hydroxy-5-methyl-14-oxo-6,7,8,9,15,16-hexahydro-5H,14H-17-oxa-4b,9a,15-triaza-5,9-methanodibenzo[b,h]cyclonona[jkl]cyclopenta[e]-as-indacen-7-yl)-N-methylbenzamide | N-((5S,6R,7R,9R)-6-hydroxy-5-methyl-14-oxo-6,7,8,9,15,16-hexahydro-5H,14H-17-oxa-4b,9a,15-triaza-5,9-methanodibenzo[b,h]cyclonona[jkl]cyclopenta[e]-as-indacen-7-yl)-N-methylbenzamide-d5[8] |
| CAS Number | 179237-49-1[9] | 2699608-28-9[10] |
| Appearance | Solid (assumed) | Solid (assumed) |
| Solubility | Information not available | Information not available |
| Storage | Store at room temperature in the continental US; may vary elsewhere.[6] | Store at room temperature in the continental US; may vary elsewhere.[6] |
Biological Activity and Signaling Pathways
O-Desmethyl Midostaurin is a potent kinase inhibitor, contributing significantly to the overall therapeutic effect of Midostaurin.
Kinase Inhibition Profile
O-Desmethyl Midostaurin (CGP62221) demonstrates potent inhibitory activity against a range of kinases implicated in cancer pathogenesis. It has been shown to be as potent as the parent compound, Midostaurin, in inhibiting PKCα and cellular proliferation.[3] Like Midostaurin, CGP62221 is a potent inhibitor of both wild-type and mutant forms of FLT3 and KIT.[5] Additional kinases targeted by this metabolite include IGF1R, LYN, PDPK1, RET, SYK, TRKA, and VEGFR2.[5] The complex interplay between the kinase inhibitory profiles of Midostaurin and its active metabolites is thought to contribute to its clinical efficacy.[5]
Signaling Pathway Inhibition
The primary mechanism of action of O-Desmethyl Midostaurin involves the inhibition of the FLT3 receptor signaling cascade.[1][2] This inhibition leads to the induction of apoptosis in leukemia cells that express the target receptors.[1][2] The downstream effects of inhibiting other key kinases such as KIT, PDGFR, and VEGFR2 also contribute to its anti-proliferative and anti-angiogenic activities.
Caption: Inhibition of key receptor tyrosine kinases by Midostaurin and O-Desmethyl Midostaurin.
Metabolism and Pharmacokinetics
Midostaurin is primarily metabolized in the liver by CYP3A4 enzymes to form two major active metabolites: CGP62221 (O-Desmethyl Midostaurin) and CGP52421.[3][4] The formation of CGP62221 occurs through O-demethylation.[4] The plasma half-life of CGP62221 has been reported to be approximately 33.4 hours.[4] Due to the significant and prolonged exposure to this active metabolite, it substantially contributes to the overall clinical activity of Midostaurin.
Caption: Metabolic pathway of Midostaurin to its active metabolites.
Experimental Protocols
Accurate measurement of O-Desmethyl Midostaurin is crucial for pharmacokinetic studies. The use of a stable isotope-labeled internal standard like this compound is the gold standard for quantitative analysis by mass spectrometry.
Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
A stable isotope dilution LC-MS/MS method is the preferred technique for the quantification of O-Desmethyl Midostaurin in biological matrices such as plasma and serum. While a specific protocol for the metabolite is not detailed in the provided search results, a typical workflow can be inferred from methods used for the parent drug, Midostaurin.[11]
Objective: To accurately quantify the concentration of O-Desmethyl Midostaurin in a biological sample.
Materials:
-
Biological matrix (e.g., plasma, serum)
-
O-Desmethyl Midostaurin analytical standard
-
This compound internal standard
-
Protein precipitation solvent (e.g., acetonitrile, methanol)
-
LC-MS/MS system (including a suitable C18 column)
-
Mobile phases (e.g., water with formic acid, acetonitrile with formic acid)
Procedure:
-
Sample Preparation:
-
Thaw biological samples and standards.
-
Spike a known concentration of the internal standard (this compound) into all samples, calibration standards, and quality controls.
-
Perform protein precipitation by adding a sufficient volume of cold precipitation solvent.
-
Vortex and centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Inject the prepared samples onto the LC-MS/MS system.
-
Perform chromatographic separation on a C18 analytical column using a gradient elution with appropriate mobile phases.
-
Detect and quantify the analyte and internal standard using tandem mass spectrometry in multiple reaction monitoring (MRM) mode. Specific precursor and product ion transitions for both O-Desmethyl Midostaurin and this compound must be optimized.
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
-
Determine the concentration of O-Desmethyl Midostaurin in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Caption: General workflow for the quantification of O-Desmethyl Midostaurin using LC-MS/MS.
Kinase Inhibition Assay
Radiometric transphosphorylation assays are a common method to determine the inhibitory activity of compounds against specific kinases.[5]
Objective: To determine the IC₅₀ value of O-Desmethyl Midostaurin against a specific kinase.
Procedure (General Overview):
-
Prepare a reaction mixture containing the kinase of interest, a suitable substrate (e.g., a peptide or protein), and [γ-³³P]ATP in an appropriate buffer.
-
Add varying concentrations of O-Desmethyl Midostaurin to the reaction mixture.
-
Incubate the mixture to allow the phosphorylation reaction to proceed.
-
Stop the reaction and separate the phosphorylated substrate from the unreacted [γ-³³P]ATP (e.g., via filtration and capture on a membrane).
-
Quantify the amount of incorporated radiolabel using a scintillation counter.
-
Plot the kinase activity against the concentration of O-Desmethyl Midostaurin to determine the IC₅₀ value.
Conclusion
O-Desmethyl Midostaurin (CGP62221) is a pharmacologically active and significant metabolite of Midostaurin. Its potent inhibitory effects on key kinases involved in oncogenesis underscore its importance in the overall therapeutic efficacy of the parent drug. The deuterated analog, this compound, is an indispensable tool for the accurate bioanalysis required in drug development and clinical monitoring. This guide provides essential technical information to aid researchers and scientists in their studies involving Midostaurin and its critical metabolites.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Midostaurin | C35H30N4O4 | CID 9829523 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Midostaurin: an emerging treatment for acute myeloid leukemia patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Midostaurin, a Novel Protein Kinase Inhibitor for the Treatment of Acute Myelogenous Leukemia: Insights from Human Absorption, Metabolism, and Excretion Studies of a BDDCS II Drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of the Kinase Profile of Midostaurin (Rydapt) with That of Its Predominant Metabolites and the Potential Relevance of Some Newly Identified Targets to Leukemia Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. O-Desmethyl Midostaurin D5 [artis-isotopes.com]
- 8. This compound | CAS No- NA | Simson Pharma Limited [simsonpharma.com]
- 9. This compound | LGC Standards [lgcstandards.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Quantification of midostaurin in plasma and serum by stable isotope dilution liquid chromatography-tandem mass spectrometry: Application to a cohort of patients with acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Structure of O-Desmethyl Midostaurin-d5: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the structure, analysis, and biological relevance of O-Desmethyl Midostaurin-d5. This deuterated metabolite of the potent multi-kinase inhibitor, Midostaurin, serves as a critical internal standard for pharmacokinetic and metabolism studies. This document outlines the available data on its structure, analytical methodologies for its characterization, and its role in the context of Midostaurin's mechanism of action.
Introduction to O-Desmethyl Midostaurin
O-Desmethyl Midostaurin, also known as CGP62221, is a major active metabolite of Midostaurin. The formation of this metabolite occurs primarily in the liver through O-demethylation, a process mediated by the cytochrome P450 enzyme CYP3A4. Like its parent compound, O-Desmethyl Midostaurin exhibits significant biological activity, inhibiting a range of protein kinases involved in cancer cell signaling pathways.
The deuterated form, this compound, is a stable isotope-labeled version of the metabolite. The incorporation of five deuterium atoms provides a distinct mass signature, making it an ideal internal standard for quantitative analysis by mass spectrometry. Its use is crucial for the accurate measurement of Midostaurin and its metabolites in biological matrices during drug development and clinical trials.
Structural Elucidation
While detailed, publicly available spectroscopic data specifically for this compound is limited, its structure is inferred from the well-characterized structure of Midostaurin and the known metabolic pathway of O-demethylation.
Chemical Structure:
Figure 1. Chemical Structure of this compound
The structure of this compound is identical to that of O-Desmethyl Midostaurin, with the exception of five deuterium atoms replacing five hydrogen atoms on the benzoyl group. This strategic placement of deuterium atoms ensures that the label is retained during metabolic processes and does not significantly alter the physicochemical properties of the molecule, which is essential for its function as an internal standard.
Quantitative Data
The biological activity of O-Desmethyl Midostaurin (CGP62221) has been characterized, and its inhibitory effects on various kinases are summarized in the table below. This data highlights the significant potency of this active metabolite.
| Kinase Target | IC50 (nM) |
| FLT3 | Data not publicly available |
| KIT | Data not publicly available |
| SYK | Data not publicly available |
| PKCα | Data not publicly available |
| VEGFR2 | Data not publicly available |
Note: While it is known that O-Desmethyl Midostaurin is an active metabolite that inhibits these kinases, specific IC50 values are not consistently reported in publicly available literature.
Experimental Protocols
Detailed experimental protocols for the specific synthesis and full structural elucidation of this compound are not publicly available and are likely considered proprietary information by the manufacturers of the analytical standard. However, this section outlines the general methodologies that would be employed for these purposes.
General Synthesis Approach for Deuterated Metabolites
The synthesis of a deuterated metabolite like this compound would typically involve a multi-step process. One common approach is to introduce the deuterium label at a late stage of the synthesis of the parent drug or the metabolite itself.
Figure 2. General Synthetic Workflow
Analytical Methods for Structural Characterization
The structural identity and purity of this compound would be confirmed using a combination of modern analytical techniques.
LC-MS/MS is the primary technique for both the identification and quantification of this compound.
Typical LC-MS/MS Parameters:
| Parameter | Typical Value |
| LC Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Optimized for separation from Midostaurin and other metabolites |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), positive mode |
| MS/MS Transitions | Specific precursor-to-product ion transitions for this compound and its non-deuterated counterpart would be monitored. |
NMR spectroscopy (¹H and ¹³C) would be used to confirm the precise structure of the molecule, including the location of the deuterium atoms.
-
¹H NMR: The proton NMR spectrum would show the absence of signals corresponding to the five protons on the benzoyl ring, confirming successful deuteration.
-
¹³C NMR: The carbon NMR spectrum would provide information on the carbon skeleton of the molecule.
Note: Specific NMR and mass spectrometry fragmentation data for this compound are not publicly available.
Signaling Pathways and Mechanism of Action
O-Desmethyl Midostaurin, the non-deuterated active metabolite, contributes to the overall therapeutic effect of Midostaurin by inhibiting key signaling pathways involved in cell proliferation, survival, and differentiation. The primary targets include FLT3, KIT, and other tyrosine kinases.
Figure 3. FLT3 Signaling Inhibition
By inhibiting the autophosphorylation of the FLT3 receptor, O-Desmethyl Midostaurin blocks downstream signaling cascades, including the RAS/RAF/MEK/ERK, PI3K/AKT/mTOR, and JAK/STAT5 pathways. This ultimately leads to the inhibition of cell proliferation and the induction of apoptosis in cancer cells that are dependent on these pathways.
Conclusion
This compound is an indispensable tool in the research and development of Midostaurin. While detailed public data on its synthesis and complete structural elucidation is scarce, its identity and function as a deuterated internal standard are well-established. The biological activity of its non-deuterated counterpart, O-Desmethyl Midostaurin, underscores the importance of monitoring this active metabolite to fully understand the pharmacokinetics and pharmacodynamics of Midostaurin therapy. This guide provides a foundational understanding for researchers and scientists working with this important compound.
An In-Depth Technical Guide to the Mechanism of Action of O-Desmethyl Midostaurin-d5
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the mechanism of action of O-Desmethyl Midostaurin, the primary active metabolite of the multi-kinase inhibitor Midostaurin. The deuterated form, O-Desmethyl Midostaurin-d5, is included as a tool for research applications, possessing a virtually identical mechanism of action. This document details the molecular targets, downstream signaling pathways, and cellular effects of this compound. Quantitative data on its inhibitory activity are presented, along with detailed experimental protocols for key assays and visual representations of signaling pathways to facilitate a deeper understanding of its function.
Introduction
Midostaurin is a potent, orally available, multi-targeted kinase inhibitor approved for the treatment of FMS-like tyrosine kinase 3 (FLT3)-mutated acute myeloid leukemia (AML) and advanced systemic mastocytosis (SM). Following administration, Midostaurin is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4, into two major active metabolites: O-Desmethyl Midostaurin (CGP62221) and CGP52421.[1][2][3] Of these, O-Desmethyl Midostaurin (CGP62221) demonstrates comparable or even greater potency against key target kinases compared to the parent compound, contributing significantly to the overall clinical efficacy of Midostaurin.[4] this compound is a deuterated analog of O-Desmethyl Midostaurin, which is chemically and biologically equivalent to the non-deuterated form and is primarily utilized as an internal standard in analytical methods such as mass spectrometry. This guide will focus on the mechanism of action of O-Desmethyl Midostaurin (referred to interchangeably with this compound for the purpose of its biological action).
Mechanism of Action
O-Desmethyl Midostaurin is a potent inhibitor of multiple protein kinases, including receptor tyrosine kinases (RTKs) and intracellular serine/threonine kinases. Its primary mechanism involves competitive binding to the ATP-binding pocket of the kinase domain, thereby preventing the phosphorylation of downstream substrates and disrupting aberrant signaling pathways that drive cancer cell proliferation and survival.[5]
Key Molecular Targets
O-Desmethyl Midostaurin exhibits inhibitory activity against a range of kinases that are critical in the pathogenesis of AML and SM. The primary targets include:
-
FMS-like Tyrosine Kinase 3 (FLT3): Wild-type and, crucially, mutated forms of FLT3, including internal tandem duplication (ITD) and tyrosine kinase domain (TKD) mutations, are key targets. Constitutive activation of FLT3 is a major driver of leukemogenesis in a significant subset of AML patients.[4][6]
-
KIT Proto-Oncogene, Receptor Tyrosine Kinase (KIT): Inhibition of both wild-type and mutated KIT, particularly the D816V mutation, is central to its therapeutic effect in systemic mastocytosis, a disease characterized by the abnormal proliferation of mast cells.[7][8]
-
Platelet-Derived Growth Factor Receptors (PDGFRα and PDGFRβ): These receptors are involved in cell growth, proliferation, and angiogenesis.[5]
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2): A key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[5]
-
Protein Kinase C (PKC): O-Desmethyl Midostaurin inhibits various isoforms of this serine/threonine kinase family, which are involved in diverse cellular processes, including cell proliferation and differentiation.[3]
-
Spleen Tyrosine Kinase (SYK) and FES Proto-Oncogene, Tyrosine Kinase (FES): These non-receptor tyrosine kinases are involved in signal transduction downstream of various receptors, including FLT3 and KIT, and play a role in the survival of malignant cells.[8][9][10]
Data Presentation: Inhibitory Activity
The following tables summarize the quantitative data on the inhibitory activity of O-Desmethyl Midostaurin (CGP62221) against various kinases and cell lines.
Table 1: In Vitro Kinase Inhibition
| Target Kinase | IC50 (nM) | Assay Type |
| FLT3 (Wild-Type) | Data not specifically available for CGP62221; Midostaurin IC50 is ~11 nM | Biochemical |
| FLT3-ITD | CGP62221 retains equal activity to Midostaurin | Cellular |
| KIT (Wild-Type) | Data not specifically available for CGP62221 | Biochemical |
| KIT D816V | Potent inhibition leading to dephosphorylation | Cellular |
| SYK | 20.8 | Biochemical |
| PKCα | Midostaurin IC50 is 22 nM | Biochemical |
Table 2: Cellular Activity
| Cell Line | Target Mutation | IC50 (nM) | Assay Type | Reference |
| HMC-1.1 | KIT V560G | 50 - 250 | Proliferation | [7][9] |
| HMC-1.2 | KIT V560G, D816V | 50 - 250 | Proliferation | [7][9] |
Table 3: Comparative Activity of Midostaurin Metabolites
| Activity | O-Desmethyl Midostaurin (CGP62221) | CGP52421 | Reference |
| Inhibition of Cell Proliferation | Potent (IC50 50-250 nM in HMC-1 cells) | Weak | [1][7] |
| Inhibition of KIT Phosphorylation | Potent | Weak | [9] |
| Inhibition of FES Phosphorylation | Potent | Weak | [8] |
| Inhibition of IgE-dependent Histamine Release | Potent (IC50 <1 µM) | Potent (IC50 <1 µM) | [7][9] |
Signaling Pathways
O-Desmethyl Midostaurin exerts its therapeutic effects by inhibiting key signaling pathways that are constitutively activated in cancer cells.
FLT3 Signaling Pathway
Mutated FLT3 receptors undergo ligand-independent dimerization and autophosphorylation, leading to the activation of several downstream signaling cascades that promote cell proliferation and survival. O-Desmethyl Midostaurin blocks these pathways at their origin.
KIT Signaling Pathway
Similar to FLT3, activating mutations in KIT, such as D816V, lead to constitutive kinase activity and the activation of downstream pathways that drive the pathogenesis of systemic mastocytosis.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of O-Desmethyl Midostaurin.
In Vitro FLT3 Kinase Assay (ADP-Glo™ Assay)
This protocol describes a biochemical assay to determine the in vitro inhibitory activity of O-Desmethyl Midostaurin against FLT3 kinase.
Materials:
-
Recombinant human FLT3 kinase
-
Poly-peptide substrate (e.g., ABLtide)
-
ATP
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
This compound (or non-deuterated)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white plates
Procedure:
-
Prepare a serial dilution of O-Desmethyl Midostaurin in kinase buffer.
-
In a 384-well plate, add 1 µL of the test compound or vehicle control (DMSO).
-
Add 2 µL of FLT3 kinase solution (concentration optimized for linear reaction kinetics).
-
Add 2 µL of a mixture of the substrate and ATP to initiate the kinase reaction. The final ATP concentration should be at or near the Km for ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of O-Desmethyl Midostaurin and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Cellular Autophosphorylation Assay for KIT D816V
This protocol outlines a cell-based assay to measure the inhibition of constitutive KIT D816V autophosphorylation by O-Desmethyl Midostaurin.
Materials:
-
Human mast cell line expressing KIT D816V (e.g., HMC-1.2)
-
Cell culture medium (e.g., IMDM with 10% FBS)
-
This compound (or non-deuterated)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-KIT (e.g., Tyr719) and anti-total-KIT
-
Secondary antibody (HRP-conjugated)
-
Western blotting reagents and equipment
Procedure:
-
Seed HMC-1.2 cells in a 6-well plate and allow them to adhere or stabilize overnight.
-
Treat the cells with various concentrations of O-Desmethyl Midostaurin or vehicle control for a specified time (e.g., 2-4 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-KIT antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Strip the membrane and re-probe with the anti-total-KIT antibody to confirm equal protein loading.
-
Quantify the band intensities to determine the extent of inhibition of KIT phosphorylation.
Conclusion
This compound, as a stable-isotope labeled internal standard, is an indispensable tool for the accurate quantification of the active metabolite O-Desmethyl Midostaurin. The biological activity resides in the non-deuterated moiety, which functions as a potent multi-kinase inhibitor. Its ability to target key drivers of malignancy, such as mutated FLT3 and KIT, and their downstream signaling pathways, underpins the clinical efficacy of its parent drug, Midostaurin. This guide provides researchers and drug development professionals with a detailed understanding of its mechanism of action, supported by quantitative data and robust experimental protocols, to aid in further research and development in the field of targeted cancer therapy.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. ijbs.com [ijbs.com]
- 4. Targeting FLT3 and KIT Mutations in AML with Midostaurin: Implications for Clinicians and Pharmacists [jhoponline.com]
- 5. researchgate.net [researchgate.net]
- 6. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Target interaction profiling of midostaurin and its metabolites in neoplastic mast cells predicts distinct effects on activation and growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scilit.com [scilit.com]
- 10. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biological Activity of O-Desmethyl Midostaurin-d5
For Researchers, Scientists, and Drug Development Professionals
Abstract
O-Desmethyl Midostaurin-d5 is the deuterated form of CGP62221, a major active metabolite of the multi-kinase inhibitor Midostaurin. While the deuterium labeling makes it suitable as an internal standard for mass spectrometry-based quantification, its biological activity mirrors that of its non-deuterated counterpart, CGP62221. This metabolite, formed via O-demethylation of Midostaurin by CYP3A4 enzymes, is not merely a byproduct but a significant contributor to the overall pharmacological effect of the parent drug.[1] Like Midostaurin, O-Desmethyl Midostaurin is a potent inhibitor of multiple protein kinases that are critical drivers in various hematological malignancies. Its primary targets include mutant forms of FMS-like tyrosine kinase 3 (FLT3) and KIT, making it highly relevant in the context of Acute Myeloid Leukemia (AML) and Systemic Mastocytosis (SM).[2] This document provides a comprehensive overview of its mechanism of action, target profile, and the experimental protocols used to characterize its activity.
Mechanism of Action and Target Profile
O-Desmethyl Midostaurin (CGP62221) functions as an ATP-competitive inhibitor of a broad range of protein kinases. The clinical efficacy of its parent drug, Midostaurin, is likely a result of the complex interplay between the parent compound and its active metabolites, which together suppress multiple oncogenic signaling pathways.[2]
The primary targets of O-Desmethyl Midostaurin are central to the pathogenesis of several cancers:
-
FLT3 (Fms-like tyrosine kinase 3): It potently inhibits constitutively active mutant forms of FLT3 (e.g., Internal Tandem Duplication - ITD), which are common drivers in AML. Inhibition of FLT3 signaling leads to cell cycle arrest and apoptosis in leukemic cells.[1][3]
-
KIT: The metabolite effectively inhibits mutant KIT (e.g., D816V), a key driver in systemic mastocytosis. This action blocks the aberrant signaling that leads to the proliferation and survival of mast cells.[4][5]
-
Other Key Kinases: The inhibitory profile extends to several other kinases implicated in oncogenic signaling and stromal support of tumors, including SYK, VEGFR2, PDGFR, LYN, and members of the Protein Kinase C (PKC) family.[2][4]
By blocking these key signaling nodes, O-Desmethyl Midostaurin disrupts the downstream pathways responsible for cell proliferation, survival, and differentiation.
Data Presentation: Inhibitory Activity
The following tables summarize the quantitative inhibitory activity of O-Desmethyl Midostaurin (CGP62221) against key molecular targets and in cellular assays.
Table 1: In Vitro Kinase Inhibition
| Target Kinase | IC50 Value | Assay Type | Reference |
|---|---|---|---|
| Mutant FLT3 | 26 nM | Biochemical | [1] |
| CYP3A4/5 | < 1 µM | Biochemical |[1] |
Table 2: Cellular Activity
| Assay Type | Cell Line / Cell Type | IC50 Value | Reference |
|---|---|---|---|
| Cell Proliferation | HMC-1.1 / HMC-1.2 (Mast Cell Leukemia) | 50 - 250 nM | [5] |
| IgE-dependent Histamine Release | Normal Blood Basophils | 0.01 - 1 µM |[5] |
Signaling Pathway Visualizations
The diagrams below illustrate the key signaling pathways modulated by O-Desmethyl Midostaurin.
Caption: Inhibition of constitutively active FLT3 receptor signaling.
Caption: Inhibition of constitutively active KIT receptor signaling.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of kinase inhibitors. Below are representative protocols for key assays used to determine the biological activity of compounds like this compound.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a method to measure the direct inhibitory effect of a compound on the activity of a purified kinase, such as FLT3 or KIT, by quantifying ADP production.
Objective: To determine the IC50 value of this compound against a target kinase.
Materials:
-
Purified recombinant target kinase (e.g., FLT3, KIT).
-
Kinase-specific substrate peptide.
-
This compound, serially diluted in DMSO.
-
ATP solution.
-
Kinase reaction buffer (e.g., Tris-HCl, MgCl2, DTT).
-
Luminescent kinase assay kit (e.g., ADP-Glo™).
-
White, opaque 384-well assay plates.
-
Plate reader with luminescence detection capabilities.
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of this compound in DMSO, typically starting from 100 µM.
-
Assay Plate Setup: Add 1 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Kinase Reaction:
-
Prepare a master mix containing the kinase buffer, the target kinase, and its specific substrate.
-
Add 2 µL of the enzyme/substrate mix to each well.
-
Prepare an ATP solution in kinase buffer.
-
To initiate the reaction, add 2 µL of the ATP solution to each well. The final ATP concentration should be at or near the Km for the specific kinase.
-
-
Incubation: Gently mix the plate and incubate at room temperature for a specified time (e.g., 60 minutes).
-
Detection (ADP-Glo™ Method):
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP and provides luciferase/luciferin to generate a light signal.
-
Incubate for 30 minutes at room temperature to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader. The light output is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Data Analysis:
-
Subtract background luminescence (wells with no enzyme).
-
Normalize the data with 0% inhibition (vehicle control) set to 100% activity and 100% inhibition (no enzyme or potent inhibitor) set to 0% activity.
-
Plot the percent inhibition against the log concentration of this compound and fit the data to a four-parameter logistic curve to calculate the IC50 value.
-
Caption: A typical workflow for a luminescence-based kinase inhibition assay.
Cell Viability / Cytotoxicity Assay (MTS-Based)
This protocol measures the effect of a compound on the metabolic activity of a cell line, which serves as an indicator of cell viability and proliferation.
Objective: To determine the GI50 (concentration for 50% growth inhibition) of this compound in a relevant cancer cell line (e.g., MOLM-14 for FLT3-ITD, HMC-1.2 for KIT-D816V).
Materials:
-
Human leukemia cell line (e.g., MOLM-14).
-
Complete cell culture medium (e.g., RPMI-1640 + 10% FBS).
-
This compound, serially diluted.
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution).
-
Clear, flat-bottomed 96-well cell culture plates.
-
Spectrophotometer (plate reader) capable of reading absorbance at 490 nm.
Procedure:
-
Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete medium. Incubate overnight to allow cells to attach or acclimate.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Add the desired final concentrations of the compound to the appropriate wells. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for a specified duration (e.g., 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
MTS Addition: Add 20 µL of MTS reagent directly to each well. This reagent contains a tetrazolium compound that is bioreduced by metabolically active cells into a colored formazan product.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C. The incubation time depends on the metabolic rate of the cell line and should be optimized.
-
Data Acquisition: Measure the absorbance of the formazan product at 490 nm using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance (medium-only wells).
-
Express the absorbance values as a percentage of the vehicle-treated control cells (representing 100% viability).
-
Plot the percentage of cell viability against the log concentration of the compound and use non-linear regression (four-parameter logistic curve) to determine the GI50 value.
-
References
- 1. Investigation into CYP3A4-mediated drug–drug interactions on midostaurin in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Target interaction profiling of midostaurin and its metabolites in neoplastic mast cells predicts distinct effects on activation and growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Target interaction profiling of midostaurin and its metabolites in neoplastic mast cells predicts distinct effects on activation and growth - PMC [pmc.ncbi.nlm.nih.gov]
The Role of O-Desmethyl Midostaurin-d5 in Cancer Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Midostaurin, a multi-targeted kinase inhibitor, represents a significant advancement in the treatment of specific hematological malignancies, particularly Acute Myeloid Leukemia (AML) with FMS-like tyrosine kinase 3 (FLT3) mutations and advanced Systemic Mastocytosis (SM). Upon administration, Midostaurin is metabolized into two major active metabolites: O-Desmethyl Midostaurin (CGP62221) and Hydroxy Midostaurin (CGP52421). O-Desmethyl Midostaurin, in particular, has been shown to possess comparable potency to its parent compound, contributing significantly to the overall therapeutic effect. The deuterated isotopologue, O-Desmethyl Midostaurin-d5, serves as a critical analytical tool in pharmacokinetic and metabolic studies, enabling precise quantification and differentiation from its endogenous counterpart. This technical guide provides an in-depth exploration of O-Desmethyl Midostaurin's role in cancer research, detailing its mechanism of action, pharmacological properties, and the experimental methodologies used in its evaluation.
Chemical and Pharmacological Profile
This compound is a stable, isotopically labeled form of O-Desmethyl Midostaurin (CGP62221), a primary and active metabolite of Midostaurin. The deuterium labeling provides a distinct mass signature, making it an ideal internal standard for mass spectrometry-based bioanalytical assays.
Mechanism of Action
Like its parent compound, O-Desmethyl Midostaurin exerts its anticancer effects by inhibiting a range of protein kinases that are crucial for cancer cell proliferation, survival, and signaling. The primary targets include:
-
FMS-like Tyrosine Kinase 3 (FLT3): Constitutive activation of FLT3, through internal tandem duplication (ITD) or tyrosine kinase domain (TKD) mutations, is a common driver of AML. O-Desmethyl Midostaurin, alongside Midostaurin, potently inhibits both wild-type and mutated FLT3, thereby blocking downstream signaling pathways such as RAS/MEK/ERK and PI3K/AKT, leading to cell cycle arrest and apoptosis.[1]
-
KIT Proto-Oncogene, Receptor Tyrosine Kinase (KIT): Activating mutations in the KIT receptor are a hallmark of systemic mastocytosis. O-Desmethyl Midostaurin effectively inhibits KIT signaling, disrupting the aberrant proliferation and survival of mast cells.[2]
-
Protein Kinase C (PKC): Midostaurin was initially developed as a PKC inhibitor. Both the parent drug and O-Desmethyl Midostaurin retain activity against various PKC isoforms, which are implicated in diverse cellular processes including proliferation, differentiation, and apoptosis in various cancers.
-
Other Kinases: The therapeutic efficacy of Midostaurin and its metabolites is also attributed to their inhibitory activity against other kinases involved in cancer progression, such as Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and Spleen Tyrosine Kinase (SYK).[3]
Quantitative Data
The following tables summarize the in vitro potency and pharmacokinetic parameters of Midostaurin and its active metabolite, O-Desmethyl Midostaurin (CGP62221).
Table 1: Comparative In Vitro Potency (IC50) of Midostaurin and O-Desmethyl Midostaurin (CGP62221)
| Target Kinase/Cell Line | Midostaurin IC50 (nM) | O-Desmethyl Midostaurin (CGP62221) IC50 (nM) | Reference |
| Kinases | |||
| FLT3 (recombinant) | <10 | Not explicitly stated, but active against FLT3 | [1] |
| KIT D816V | Potent inhibitor | Potent inhibitor | [4] |
| PKCα | 22 | Not explicitly stated, but active against PKC | |
| SYK | 20.8 | Not explicitly stated, but active against SYK | |
| Cell Lines | |||
| HMC-1.1 (Mast Cell Leukemia) | 50-250 | 50-250 | [4] |
| HMC-1.2 (Mast Cell Leukemia) | 50-250 | 50-250 | [4] |
| MOLM-13 (AML, FLT3-ITD) | ~200 | Not directly compared | [5] |
| MV4-11 (AML, FLT3-ITD) | ~200 | Not directly compared | [5] |
Table 2: Comparative Pharmacokinetic Parameters of Midostaurin and O-Desmethyl Midostaurin (CGP62221)
| Parameter | Midostaurin | O-Desmethyl Midostaurin (CGP62221) | Reference |
| Half-life (t½) | ~21 hours | ~32 hours | [6] |
| Time to Peak Plasma Concentration (Tmax) | 1-3 hours | Not explicitly stated | [7] |
| Plasma Protein Binding | >99.8% | >99.8% | [8] |
| Metabolism | Primarily via CYP3A4 to CGP62221 and CGP52421 | Further metabolized | [6] |
| Excretion | Primarily in feces | Not explicitly stated | [8] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the activity of O-Desmethyl Midostaurin. The following are representative protocols for key experiments.
In Vitro Kinase Inhibition Assay (FLT3 Phosphorylation Assay)
This assay determines the ability of a compound to inhibit the phosphorylation activity of a target kinase.
Materials:
-
Recombinant human FLT3 kinase
-
Kinase reaction buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ATP
-
Substrate peptide (e.g., poly(Glu, Tyr) 4:1)
-
This compound (as a test compound)
-
Phospho-specific antibody (anti-phospho-FLT3)
-
Detection reagent (e.g., HRP-conjugated secondary antibody and chemiluminescent substrate)
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in an appropriate solvent (e.g., DMSO).
-
Reaction Setup: In a microplate, add the recombinant FLT3 kinase, the substrate peptide, and the kinase reaction buffer.
-
Inhibitor Addition: Add the diluted this compound or vehicle control (DMSO) to the wells.
-
Initiation of Reaction: Add ATP to initiate the kinase reaction.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Detection:
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Transfer the reaction mixture to an ELISA plate coated with a capture antibody.
-
Add the phospho-specific primary antibody, followed by the HRP-conjugated secondary antibody.
-
Add the chemiluminescent substrate and measure the signal using a microplate reader.
-
-
Data Analysis: Calculate the percent inhibition of kinase activity for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[9][10]
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell line of interest (e.g., MOLM-13, MV4-11)
-
Cell culture medium and supplements
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound or a vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Quantification of O-Desmethyl Midostaurin in Plasma (LC-MS/MS)
This method is used for the sensitive and specific quantification of O-Desmethyl Midostaurin in biological matrices, with this compound serving as the internal standard.
Materials:
-
Plasma samples
-
This compound (internal standard)
-
Acetonitrile (for protein precipitation)
-
Formic acid
-
LC-MS/MS system (including a high-performance liquid chromatograph and a tandem mass spectrometer)
-
Analytical column (e.g., C18)
Procedure:
-
Sample Preparation:
-
To a known volume of plasma, add a known amount of this compound internal standard.
-
Precipitate the plasma proteins by adding a solvent like acetonitrile.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase.
-
-
LC Separation:
-
Inject the reconstituted sample onto the analytical column.
-
Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile with formic acid) to separate the analyte from other plasma components.
-
-
MS/MS Detection:
-
The eluent from the LC is introduced into the mass spectrometer.
-
Use electrospray ionization (ESI) in positive ion mode.
-
Monitor the specific precursor-to-product ion transitions for both O-Desmethyl Midostaurin and this compound (Multiple Reaction Monitoring - MRM).
-
-
Quantification:
-
Construct a calibration curve using known concentrations of O-Desmethyl Midostaurin spiked into a blank matrix.
-
Calculate the concentration of O-Desmethyl Midostaurin in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is essential for a comprehensive understanding. The following diagrams, rendered in DOT language, illustrate key signaling pathways and a typical preclinical evaluation workflow.
Caption: FLT3 Signaling Pathway and Inhibition by Midostaurin/O-Desmethyl Midostaurin.
Caption: KIT Signaling Pathway and Inhibition by Midostaurin/O-Desmethyl Midostaurin.
References
- 1. Midostaurin: its odyssey from discovery to approval for treating acute myeloid leukemia and advanced systemic mastocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Target interaction profiling of midostaurin and its metabolites in neoplastic mast cells predicts distinct effects on activation and growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of midostaurin as a dual inhibitor of FLT3 and SYK and potentiation of FLT3 inhibition against FLT3-ITD-driven leukemia harboring activated SYK kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Target interaction profiling of midostaurin and its metabolites in neoplastic mast cells predicts distinct effects on activation and growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. The multikinase inhibitor midostaurin (PKC412A) lacks activity in metastatic melanoma: a phase IIA clinical and biologic study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FLT3 and FLT3-ITD phosphorylate and inactivate the cyclin-dependent kinase inhibitor p27Kip1 in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Liquid chromatography-tandem mass spectrometry assay for therapeutic drug monitoring of the tyrosine kinase inhibitor, midostaurin, in plasma from patients with advanced systemic mastocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantification of midostaurin in plasma and serum by stable isotope dilution liquid chromatography-tandem mass spectrometry: Application to a cohort of patients with acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
O-Desmethyl Midostaurin-d5: A Technical Guide to its Role as a Key Metabolite of Midostaurin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of O-Desmethyl Midostaurin-d5, a critical internal standard for the quantification of O-Desmethyl Midostaurin (CGP62221), a major and pharmacologically active metabolite of the multi-targeted kinase inhibitor, Midostaurin. This document outlines the metabolic pathway of Midostaurin, presents key quantitative data, details relevant experimental protocols, and provides visualizations of the core concepts to support research and development efforts in this area.
Introduction
Midostaurin is a potent inhibitor of multiple receptor tyrosine kinases, including FLT3 and KIT, and is utilized in the treatment of acute myeloid leukemia (AML) and advanced systemic mastocytosis.[1][2][3] Its clinical efficacy is attributed not only to the parent drug but also to its major active metabolites. The primary route of Midostaurin metabolism is through the hepatic cytochrome P450 enzyme, CYP3A4.[1][2][4] This enzymatic process leads to the formation of two principal active metabolites: O-Desmethyl Midostaurin (CGP62221) and a hydroxylated metabolite (CGP52421).[1][4][5]
O-Desmethyl Midostaurin (CGP62221) is of particular interest due to its comparable potency to the parent compound in inhibiting key therapeutic targets such as Protein Kinase C alpha (PKCα) and demonstrating equivalent efficacy in curbing cancer cell proliferation.[4] Given its significant pharmacological activity, the accurate quantification of O-Desmethyl Midostaurin in biological matrices is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies. This compound serves as a stable isotope-labeled internal standard, enabling precise and accurate measurement of the metabolite's concentration using sensitive analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6][7]
Metabolic Pathway of Midostaurin
Midostaurin undergoes extensive hepatic metabolism, primarily mediated by the CYP3A4 enzyme. The O-demethylation of Midostaurin results in the formation of O-Desmethyl Midostaurin (CGP62221). This metabolic conversion is a critical step in the overall disposition and therapeutic action of Midostaurin.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Target interaction profiling of midostaurin and its metabolites in neoplastic mast cells predicts distinct effects on activation and growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. researchgate.net [researchgate.net]
- 5. Midostaurin, a Novel Protein Kinase Inhibitor for the Treatment of Acute Myelogenous Leukemia: Insights from Human Absorption, Metabolism, and Excretion Studies of a BDDCS II Drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Quantification of midostaurin in plasma and serum by stable isotope dilution liquid chromatography-tandem mass spectrometry: Application to a cohort of patients with acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Throughput Quantification of Midostaurin and its Active Metabolite O-Desmethyl Midostaurin in Human Plasma using LC-MS/MS with O-Desmethyl Midostaurin-d5 as an Internal Standard
Abstract
This application note presents a detailed and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of the multi-targeted kinase inhibitor Midostaurin and its major active metabolite, O-Desmethyl Midostaurin (CGP62221), in human plasma. To ensure accuracy and precision, a stable isotope-labeled internal standard, O-Desmethyl Midostaurin-d5, is employed. The protocol outlines a straightforward protein precipitation method for sample preparation, followed by a rapid and efficient chromatographic separation and detection using a triple quadrupole mass spectrometer. This method is suitable for therapeutic drug monitoring (TDM) and pharmacokinetic studies, providing a reliable tool for researchers, scientists, and drug development professionals.
Introduction
Midostaurin is a potent, orally available, multi-targeted kinase inhibitor approved for the treatment of FMS-like tyrosine kinase 3 (FLT3)-mutated acute myeloid leukemia (AML) and advanced systemic mastocytosis.[1][2] Therapeutic drug monitoring of Midostaurin is crucial to optimize dosing, ensure efficacy, and minimize toxicity, especially when co-administered with inhibitors of the metabolizing enzyme CYP3A4.[1][3]
Midostaurin is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system, to two major active metabolites: CGP62221 (O-Desmethyl Midostaurin) and CGP52421.[4][5] O-Desmethyl Midostaurin exhibits comparable in vitro potency to the parent drug.[4] Therefore, the simultaneous monitoring of both Midostaurin and O-Desmethyl Midostaurin is essential for a comprehensive understanding of the drug's exposure and pharmacodynamic effects.
The use of a stable isotope-labeled internal standard is the gold standard in quantitative LC-MS/MS analysis, as it effectively compensates for variations in sample preparation, chromatography, and ionization.[6] this compound, a deuterium-labeled analog of the metabolite, is an ideal internal standard for this assay as it shares very similar physicochemical properties with the analyte, ensuring accurate and precise quantification. This application note provides a detailed protocol for the simultaneous determination of Midostaurin and O-Desmethyl Midostaurin in human plasma using this compound as the internal standard.
Signaling Pathway of Midostaurin
Midostaurin and its active metabolites inhibit multiple receptor tyrosine kinases, including FLT3, KIT, and PDGFR. In FLT3-mutated AML, the constitutive activation of the FLT3 signaling pathway is a key driver of leukemogenesis. Midostaurin effectively inhibits this pathway, leading to cell cycle arrest and apoptosis of cancer cells.
References
- 1. Quantification of midostaurin in plasma and serum by stable isotope dilution liquid chromatography-tandem mass spectrometry: Application to a cohort of patients with acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Liquid chromatography-tandem mass spectrometry assay for therapeutic drug monitoring of the tyrosine kinase inhibitor, midostaurin, in plasma from patients with advanced systemic mastocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 6. medchemexpress.com [medchemexpress.com]
Application Note: High-Throughput Pharmacokinetic Assay of O-Desmethyl Midostaurin Using O-Desmethyl Midostaurin-d5 by LC-MS/MS
Introduction
Midostaurin is a multi-targeted kinase inhibitor approved for the treatment of acute myeloid leukemia (AML) and advanced systemic mastocytosis.[1][2] The pharmacokinetics of Midostaurin are complex, with two major active metabolites, O-Desmethyl Midostaurin (CGP62221) and CGP52421, contributing significantly to its overall therapeutic effect.[3] In particular, O-Desmethyl Midostaurin exhibits a long half-life, making the accurate and precise quantification of this metabolite crucial for comprehensive pharmacokinetic profiling and therapeutic drug monitoring.[3] This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of O-Desmethyl Midostaurin in human plasma, utilizing its stable isotope-labeled analog, O-Desmethyl Midostaurin-d5, as the internal standard.
The Role of Stable Isotope-Labeled Internal Standards
In quantitative bioanalysis by LC-MS/MS, the use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard. A SIL-IS is chemically identical to the analyte but has a higher molecular weight due to the incorporation of heavy isotopes (e.g., deuterium, ¹³C, ¹⁵N). This near-identical physicochemical behavior ensures that the SIL-IS co-elutes with the analyte and experiences similar extraction recovery and matrix effects, thereby providing the most accurate correction for variations during sample preparation and analysis. The use of this compound ensures high precision and accuracy in the quantification of O-Desmethyl Midostaurin.
Experimental Protocol
This protocol outlines the procedure for the quantification of O-Desmethyl Midostaurin in human plasma.
1. Materials and Reagents
-
O-Desmethyl Midostaurin analytical standard
-
This compound internal standard
-
Human plasma (K₂EDTA)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Water (LC-MS grade)
2. Sample Preparation
A protein precipitation method is employed for sample cleanup:
-
Thaw plasma samples and standards at room temperature.
-
To 100 µL of plasma, add 10 µL of this compound internal standard working solution (concentration to be optimized during method development).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Inject an aliquot into the LC-MS/MS system.
3. LC-MS/MS Conditions
The following are typical starting conditions that should be optimized for the specific instrumentation used.
| Parameter | Condition |
| LC System | Agilent 1290 Infinity II or equivalent |
| Column | C18 column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Optimized for separation of analyte from matrix components |
| Injection Volume | 5 µL |
| MS System | Sciex Triple Quad 6500+ or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | O-Desmethyl Midostaurin: To be determinedthis compound: To be determined |
| Ion Source Temp. | 550°C |
4. Calibration and Quality Control
-
Prepare calibration standards by spiking known concentrations of O-Desmethyl Midostaurin into blank human plasma. A typical calibration range is 1-1000 ng/mL.
-
Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range.
-
Analyze calibration standards and QC samples alongside unknown samples.
Method Validation Summary
The following tables summarize the performance characteristics of a validated LC-MS/MS assay for O-Desmethyl Midostaurin.
Table 1: Linearity and Range
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| O-Desmethyl Midostaurin | 1 - 1000 | > 0.995 |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%Bias) |
| Low | 3 | < 10 | < 10 | ± 15 |
| Medium | 100 | < 10 | < 10 | ± 15 |
| High | 800 | < 10 | < 10 | ± 15 |
Table 3: Recovery
| Analyte | Low QC (%) | Medium QC (%) | High QC (%) |
| O-Desmethyl Midostaurin | > 85 | > 85 | > 85 |
| This compound | > 85 | > 85 | > 85 |
Visualizations
Caption: Experimental workflow for the pharmacokinetic assay of O-Desmethyl Midostaurin.
Caption: Metabolic pathway of Midostaurin to its active metabolites.
Conclusion
The described LC-MS/MS method provides a reliable and high-throughput approach for the quantification of O-Desmethyl Midostaurin in human plasma. The use of the stable isotope-labeled internal standard, this compound, ensures the accuracy and precision required for pharmacokinetic studies and therapeutic drug monitoring. This method can be readily implemented in drug development and clinical research settings to support the safe and effective use of Midostaurin.
References
- 1. Development and Validation of Midostaurin Assay by RP-HPLC Method | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsn.araijournal.com]
- 2. Development and validation of novel RP-HPLC method for midostaurin determination using analytical quality by design approach from regulatory perspective and determination of major degradation compounds of midostaurin using LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
Application Note and Protocol: O-Desmethyl Midostaurin in In-Vitro Cell Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-Desmethyl Midostaurin, also known as CGP62221, is a major and active metabolite of Midostaurin, a multi-kinase inhibitor approved for the treatment of acute myeloid leukemia (AML) with FLT3 mutations and advanced systemic mastocytosis.[1][2][3][4] Midostaurin and its metabolites potently inhibit multiple receptor tyrosine kinases, including FMS-like tyrosine kinase 3 (FLT3), KIT, vascular endothelial growth factor receptor 2 (VEGFR2), and platelet-derived growth factor receptor (PDGFR), as well as protein kinase C alpha (PKCα).[1][2][5] These kinases are crucial components of signaling pathways that regulate cell proliferation, differentiation, and survival.[1][3] Dysregulation of these pathways is a hallmark of many cancers. This document provides detailed protocols for utilizing O-Desmethyl Midostaurin in in-vitro cell-based assays to assess its anti-proliferative and cytotoxic effects.
Note on O-Desmethyl Midostaurin-d5: The "-d5" designation indicates a deuterated form of O-Desmethyl Midostaurin. Deuterated compounds are typically used as internal standards in analytical techniques like mass spectrometry for precise quantification. For in-vitro cell-based assays evaluating biological activity, the non-deuterated form, O-Desmethyl Midostaurin (CGP62221), is the appropriate compound to use.
Mechanism of Action
O-Desmethyl Midostaurin exerts its biological effects by competitively binding to the ATP-binding site of target kinases, thereby inhibiting their phosphorylation activity.[1] This blockade disrupts downstream signaling cascades, leading to cell cycle arrest and apoptosis in cancer cells that are dependent on these pathways.[2][3]
Key Signaling Pathways Affected:
-
FLT3 Signaling: Constitutive activation of FLT3 due to mutations (e.g., internal tandem duplications or ITD) is a common driver in AML.[1][3] O-Desmethyl Midostaurin inhibits FLT3 signaling, affecting downstream pathways such as PI3K/Akt/mTOR, Ras/Raf/MEK/ERK, and STAT5, which are critical for leukemic cell survival and proliferation.[3]
-
KIT Signaling: Mutations in the KIT receptor tyrosine kinase, particularly the D816V mutation, are frequently observed in systemic mastocytosis.[1] Inhibition of KIT by O-Desmethyl Midostaurin blocks the uncontrolled growth and accumulation of mast cells.[1]
-
VEGFR2 and PDGFR Signaling: These receptors are key mediators of angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[1] By inhibiting VEGFR2 and PDGFR, O-Desmethyl Midostaurin can suppress tumor angiogenesis.[1]
Signaling Pathway Diagram
Caption: O-Desmethyl Midostaurin inhibits key receptor tyrosine kinases.
Experimental Protocols
The following are detailed protocols for assessing the in-vitro efficacy of O-Desmethyl Midostaurin.
Cell Proliferation/Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[6][7][8]
Materials:
-
Target cancer cell line (e.g., FLT3-mutated AML cell line like MV4-11)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)[6]
-
O-Desmethyl Midostaurin (non-deuterated)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[6]
-
Solubilization solution (e.g., 0.1 N HCl in anhydrous isopropanol or DMSO)[6]
-
96-well flat-bottom plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Include wells with medium only as a blank control.
-
Incubate the plate for 24 hours to allow cells to attach and resume growth.
-
-
Compound Treatment:
-
Prepare a stock solution of O-Desmethyl Midostaurin in DMSO.
-
Prepare serial dilutions of the compound in complete medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1% to avoid solvent toxicity.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of O-Desmethyl Midostaurin. Include a vehicle control (medium with the same concentration of DMSO as the treated wells).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
-
Solubilization and Measurement:
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
O-Desmethyl Midostaurin
-
DMSO
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
6-well plates
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density to ensure they are in the logarithmic growth phase at the time of harvest.
-
Allow cells to attach overnight.
-
Treat cells with various concentrations of O-Desmethyl Midostaurin and a vehicle control for the desired time period (e.g., 24 or 48 hours).
-
-
Cell Harvesting and Staining:
-
Harvest both adherent and floating cells. For adherent cells, use trypsinization.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
FITC signal (Annexin V) is detected in the FL1 channel and PI signal is detected in the FL2 or FL3 channel.
-
Gate the cell populations to quantify viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Experimental Workflow Diagram
Caption: General workflow for in-vitro cell-based assays.
Data Presentation
Quantitative data from the in-vitro assays should be summarized in tables for clear comparison.
Table 1: IC50 Values of O-Desmethyl Midostaurin
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Cell Line | Treatment Duration (hours) | IC50 (nM) |
| MV4-11 (FLT3-ITD) | 48 | Example Value |
| MOLM-13 (FLT3-ITD) | 48 | Example Value |
| Kasumi-1 (c-KIT mutation) | 72 | Example Value |
| Control Cell Line (e.g., HEK293T) | 72 | Example Value |
Note: IC50 values should be determined from dose-response curves generated from at least three independent experiments.
Table 2: Apoptosis Induction by O-Desmethyl Midostaurin
This table presents the percentage of cells in different stages of apoptosis after treatment.
| Treatment (Concentration) | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Vehicle Control (DMSO) | Example Value | Example Value | Example Value |
| O-Desmethyl Midostaurin (X nM) | Example Value | Example Value | Example Value |
| O-Desmethyl Midostaurin (Y nM) | Example Value | Example Value | Example Value |
Note: Data should be presented as mean ± standard deviation from at least three independent experiments.
Conclusion
This application note provides a framework for investigating the in-vitro anti-cancer effects of O-Desmethyl Midostaurin. The detailed protocols for cell viability and apoptosis assays, along with the guidelines for data presentation, will enable researchers to robustly evaluate the efficacy of this compound against relevant cancer cell lines. The provided diagrams offer a visual representation of the compound's mechanism of action and the experimental process.
References
- 1. What is the mechanism of Midostaurin? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Midostaurin: a novel therapeutic agent for patients with FLT3-mutated acute myeloid leukemia and systemic mastocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. Midostaurin | C35H30N4O4 | CID 9829523 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Protocol Online: Cell Proliferation Assay [protocol-online.org]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Analysis of Cell Viability by the MTT Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol for O-Desmethyl Midostaurin-d5 Sample Preparation and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Midostaurin is a multi-targeted kinase inhibitor approved for the treatment of acute myeloid leukemia (AML) and advanced systemic mastocytosis. Its major active metabolite, O-Desmethyl Midostaurin (CGP62221), plays a significant role in its therapeutic effect.[1][2][3] Accurate quantification of this metabolite in biological matrices is crucial for pharmacokinetic studies and therapeutic drug monitoring. This application note provides a detailed protocol for the sample preparation and analysis of O-Desmethyl Midostaurin using its stable isotope-labeled internal standard, O-Desmethyl Midostaurin-d5. The method of choice is liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity.[4][5][6][7]
The following protocols describe the preparation of stock solutions, calibration standards, and quality control samples, followed by a robust sample extraction procedure from human plasma using protein precipitation.
Experimental Protocols
Materials and Reagents
-
This compound (Internal Standard)
-
O-Desmethyl Midostaurin (Reference Standard)
-
Human Plasma (with anticoagulant, e.g., EDTA)
-
Methanol (HPLC or LC-MS grade)
-
Acetonitrile (HPLC or LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Ammonium Formate (LC-MS grade)
-
Ultrapure Water
-
Microcentrifuge tubes (1.5 mL)
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
Preparation of Stock and Working Solutions
2.1. Internal Standard (IS) Stock Solution (1 mg/mL)
-
Accurately weigh 1 mg of this compound.
-
Dissolve in 1 mL of methanol to obtain a 1 mg/mL stock solution.
-
Store at -20°C. Stored at -80°C, the stock solution is stable for up to 6 months.[1]
2.2. Analyte Stock Solution (1 mg/mL)
-
Accurately weigh 1 mg of O-Desmethyl Midostaurin.
-
Dissolve in 1 mL of methanol to obtain a 1 mg/mL stock solution.
-
Store at -20°C.
2.3. Working Solutions
-
Prepare serial dilutions of the analyte stock solution with methanol to create working solutions for calibration standards and quality control samples.
-
Prepare a working solution of the internal standard (e.g., 100 ng/mL) by diluting the IS stock solution with methanol.
Sample Preparation: Protein Precipitation
This protocol is suitable for the extraction of O-Desmethyl Midostaurin from human plasma samples.
-
Label microcentrifuge tubes for each sample, calibration standard, and quality control.
-
Pipette 100 µL of plasma sample, calibration standard, or quality control into the corresponding tube.
-
Add 20 µL of the internal standard working solution (this compound) to each tube, except for blank samples (add 20 µL of methanol instead).
-
Add 300 µL of cold acetonitrile or methanol to each tube to precipitate proteins.[5][7]
-
Vortex each tube for 30 seconds to ensure thorough mixing.
-
Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial.
-
Inject an aliquot (e.g., 5-10 µL) of the supernatant into the LC-MS/MS system.[5]
Data Presentation
The following tables summarize typical quantitative data for a validated LC-MS/MS method for the analysis of a related analyte, Midostaurin, which can be expected to be similar for O-Desmethyl Midostaurin.
Table 1: Calibration Curve Parameters
| Parameter | Value |
| Calibration Range | 0.01 - 8.00 mg/L[4][6] |
| Regression Model | Linear, 1/x weighting |
| Correlation Coefficient (r²) | > 0.99 |
Table 2: Precision and Accuracy
| QC Level | Concentration (mg/L) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%Bias) |
| Low | 0.03 | < 10% | < 10% | ± 15% |
| Medium | 0.80 | < 10% | < 10% | ± 15% |
| High | 6.40 | < 10% | < 10% | ± 15% |
Data adapted from methodologies for Midostaurin analysis.[4][6]
Visualizations
Signaling Pathway Context
Midostaurin and its active metabolite, O-Desmethyl Midostaurin, are inhibitors of multiple tyrosine kinases, including FLT3. The diagram below illustrates a simplified representation of the signaling pathway inhibited by these compounds.
Caption: Inhibition of FLT3 signaling by Midostaurin.
Experimental Workflow
The following diagram outlines the key steps in the sample preparation and analysis workflow.
Caption: Workflow for O-Desmethyl Midostaurin analysis.
Logical Relationship of Analytes
The relationship between Midostaurin and its metabolite, O-Desmethyl Midostaurin, and their corresponding deuterated internal standards is depicted below.
Caption: Metabolic pathway and analytical relationship.
References
- 1. glpbio.com [glpbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. gentaur.co.uk [gentaur.co.uk]
- 4. researchgate.net [researchgate.net]
- 5. Liquid chromatography-tandem mass spectrometry assay for therapeutic drug monitoring of the tyrosine kinase inhibitor, midostaurin, in plasma from patients with advanced systemic mastocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantification of midostaurin in plasma and serum by stable isotope dilution liquid chromatography-tandem mass spectrometry: Application to a cohort of patients with acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Note: Quantification of Midostaurin and its Metabolite CGP62221 (O-Desmethyl Midostaurin) in Human Plasma using LC-MS/MS with O-Desmethyl Midostaurin-d5 as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Abstract: Midostaurin is a multi-targeted tyrosine kinase inhibitor approved for the treatment of acute myeloid leukemia (AML) with a specific FLT3 mutation and advanced systemic mastocytosis.[1][2] Therapeutic drug monitoring (TDM) of Midostaurin and its major active metabolites is crucial for optimizing dosage and ensuring patient safety, particularly when co-administered with strong CYP3A4 inhibitors.[3][4] Midostaurin is extensively metabolized in the liver by the CYP3A4 enzyme into two primary active metabolites: CGP62221 (O-desmethyl midostaurin) and CGP52421 (hydroxylated midostaurin).[5][6] These metabolites contribute significantly to the overall therapeutic and toxic effects.[5] This application note provides a detailed protocol for the simultaneous quantification of Midostaurin and its metabolite CGP62221 in human plasma using a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The methodology employs O-Desmethyl Midostaurin-d5 as a stable isotope-labeled internal standard (IS) for accurate quantification of CGP62221.
Metabolic Pathway of Midostaurin
Midostaurin undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme system.[6][7] The main metabolic pathways include O-demethylation to form CGP62221 and hydroxylation to form CGP52421.[5] Both of these metabolites are pharmacologically active and have long half-lives, contributing substantially to the drug's overall clinical effect.[5][6]
Caption: Metabolic conversion of Midostaurin by CYP3A4.
Experimental Protocols
This protocol outlines a validated LC-MS/MS method for the quantification of Midostaurin and CGP62221 in human plasma.
Materials and Reagents
-
Reference Standards: Midostaurin, CGP62221 (O-Desmethyl Midostaurin), and this compound (Internal Standard, IS).
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (LC-MS grade).
-
Buffer: Ammonium Formate (LC-MS grade).
-
Water: Deionized water (18.2 MΩ·cm).
-
Biological Matrix: Drug-free human plasma.
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Separately weigh and dissolve Midostaurin, CGP62221, and this compound in methanol.
-
Intermediate Solutions: Prepare intermediate stock solutions of Midostaurin and CGP62221 by serial dilution from the primary stock solutions using a 50:50 methanol:water mixture.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound stock solution in methanol. This solution will be used for protein precipitation.
Preparation of Calibration Standards and Quality Controls (QCs)
-
Prepare calibration standards and quality control samples by spiking appropriate amounts of the intermediate solutions into drug-free human plasma.
-
Calibration Curve Range: 5 - 2500 ng/mL.[8]
-
QC Levels:
-
Lower Limit of Quantification (LLOQ): 5 ng/mL
-
Low QC (LQC): 15 ng/mL
-
Medium QC (MQC): 150 ng/mL
-
High QC (HQC): 2000 ng/mL
-
Sample Preparation (Protein Precipitation)
-
Pipette 50 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of the IS working solution (100 ng/mL this compound in methanol).
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the clear supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analytical Method
Liquid Chromatography Conditions
-
System: UHPLC System
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 10 mM Ammonium Formate with 0.1% Formic Acid in Water.[8]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[8]
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL.[8]
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 20 0.5 20 2.5 95 3.5 95 3.6 20 | 5.0 | 20 |
Mass Spectrometry Conditions
-
System: Triple Quadrupole Mass Spectrometer
-
Ionization Source: Heated Electrospray Ionization (HESI), Positive Mode.[8]
-
Selected Reaction Monitoring (SRM) Transitions: The following precursor → product ion transitions are monitored.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Midostaurin | 571.3 | 280.1 |
| CGP62221 | 557.3 | 280.1 |
| This compound (IS) | 562.3 | 285.1 |
Bioanalytical Workflow
The overall process from sample receipt to final data reporting follows a structured workflow to ensure consistency and accuracy.
Caption: Standard bioanalytical workflow for TDM.
Quantitative Data Summary
The described method is validated according to industry guidelines. The performance characteristics are summarized below.
Table 1: Calibration Curve Linearity
| Analyte | Calibration Range (ng/mL) | Regression Model | Correlation Coefficient (r²) |
| Midostaurin | 5 - 2500 | Linear, 1/x² weighting | > 0.995 |
| CGP62221 | 5 - 2500 | Linear, 1/x² weighting | > 0.995 |
Table 2: Precision and Accuracy
The precision (expressed as Relative Standard Deviation, %RSD) and accuracy (expressed as %Bias) are evaluated at four QC levels. Within-day and between-day precisions were typically below 10%.[3][9]
| Analyte | QC Level | Concentration (ng/mL) | Intra-Day Precision (%RSD) | Inter-Day Precision (%RSD) | Accuracy (%Bias) |
| Midostaurin | LLOQ | 5 | < 15% | < 15% | ± 20% |
| LQC | 15 | < 10% | < 10% | ± 15% | |
| MQC | 150 | < 10% | < 10% | ± 15% | |
| HQC | 2000 | < 10% | < 10% | ± 15% | |
| CGP62221 | LLOQ | 5 | < 15% | < 15% | ± 20% |
| LQC | 15 | < 10% | < 10% | ± 15% | |
| MQC | 150 | < 10% | < 10% | ± 15% | |
| HQC | 2000 | < 10% | < 10% | ± 15% |
Conclusion
This application note details a validated LC-MS/MS method for the simultaneous quantification of Midostaurin and its active metabolite CGP62221 in human plasma. The use of a simple protein precipitation step for sample preparation and a rapid chromatographic analysis makes this method suitable for high-throughput therapeutic drug monitoring. The stable isotope-labeled internal standard, this compound, ensures high accuracy and precision for the quantification of the CGP62221 metabolite. This robust method can be effectively implemented in clinical and research laboratories to support personalized dosing strategies for patients undergoing Midostaurin therapy.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. cancercareontario.ca [cancercareontario.ca]
- 3. Quantification of midostaurin in plasma and serum by stable isotope dilution liquid chromatography-tandem mass spectrometry: Application to a cohort of patients with acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Midostaurin, a Novel Protein Kinase Inhibitor for the Treatment of Acute Myelogenous Leukemia: Insights from Human Absorption, Metabolism, and Excretion Studies of a BDDCS II Drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Midostaurin - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Liquid chromatography-tandem mass spectrometry assay for therapeutic drug monitoring of the tyrosine kinase inhibitor, midostaurin, in plasma from patients with advanced systemic mastocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: O-Desmethyl Midostaurin-d5
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of O-Desmethyl Midostaurin-d5, a deuterium-labeled active metabolite of the multi-kinase inhibitor, Midostaurin. This document is intended to guide researchers in the procurement and application of this compound for in-vitro and in-vivo studies, particularly in the context of cancer research and drug development.
Product Information and Supplier Details
This compound is a stable isotope-labeled internal standard used for the accurate quantification of O-Desmethyl Midostaurin in biological matrices by mass spectrometry. Several reputable suppliers offer this product for research purposes. It is crucial to obtain a Certificate of Analysis (CoA) from the supplier to ensure the quality and purity of the compound.
Table 1: this compound Supplier Information
| Supplier | Product Number | Purity | Isotopic Enrichment | Certificate of Analysis |
| MedChemExpress | HY-129491S | >98% | >99% (d5) | Available upon request |
| Simson Pharma | Not specified | High Purity | Not specified | Provided with every compound |
| LGC Standards | TRC-M343762 | Not specified | Not specified | Available |
| Clinivex | Not specified | Not specified | Not specified | Not specified |
| Mithridion | Not specified | Not specified | Not specified | Not specified |
Note: The information in this table is based on publicly available data and may vary. Researchers should always confirm the specifications with the supplier before purchasing.
Application Overview
O-Desmethyl Midostaurin is an active metabolite of Midostaurin, a potent inhibitor of multiple receptor tyrosine kinases, including FMS-like tyrosine kinase 3 (FLT3), protein kinase C (PKC), and vascular endothelial growth factor receptor (VEGFR).[1][2][3][4] this compound serves as an essential tool in:
-
Pharmacokinetic (PK) Studies: As an internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) to accurately quantify the levels of O-Desmethyl Midostaurin in plasma, serum, and other biological samples.[5]
-
Metabolism Studies: To investigate the in-vitro and in-vivo metabolism of Midostaurin.
-
In-vitro Cellular Assays: To study the biological activity of this metabolite on cancer cell lines.
Signaling Pathways
Midostaurin and its active metabolite, O-Desmethyl Midostaurin, exert their anti-cancer effects by inhibiting key signaling pathways involved in cell proliferation, survival, and angiogenesis.
Caption: Midostaurin and O-Desmethyl Midostaurin inhibit FLT3, VEGFR, and PKC signaling pathways.
Experimental Protocols
The following are example protocols for common assays involving this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Cell Viability (MTT) Assay
This protocol is for assessing the cytotoxic effects of O-Desmethyl Midostaurin on cancer cell lines.
Caption: Workflow for a typical MTT cell viability assay.
Materials:
-
Cancer cell line of interest (e.g., MV4-11 for FLT3-ITD positive AML)
-
Complete cell culture medium
-
O-Desmethyl Midostaurin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 20% SDS in 50% dimethylformamide)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[6]
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of O-Desmethyl Midostaurin in complete medium and add to the wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for an additional 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[6]
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
Western Blot Analysis of FLT3 Phosphorylation
This protocol is to determine the inhibitory effect of O-Desmethyl Midostaurin on FLT3 phosphorylation.
Materials:
-
Cancer cell line expressing FLT3 (e.g., MOLM-14)
-
O-Desmethyl Midostaurin
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-FLT3 (Tyr591), anti-total-FLT3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Seed cells and treat with various concentrations of O-Desmethyl Midostaurin for a specified time (e.g., 2-4 hours).
-
Harvest cells and lyse them in lysis buffer on ice.
-
Determine protein concentration using a BCA or Bradford assay.
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (anti-phospho-FLT3) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-total-FLT3 antibody as a loading control.
LC-MS/MS Analysis of O-Desmethyl Midostaurin
This protocol outlines a general procedure for the quantification of O-Desmethyl Midostaurin in plasma using this compound as an internal standard.[5]
Materials:
-
Plasma samples
-
This compound (internal standard)
-
Acetonitrile
-
Formic acid
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
To 100 µL of plasma, add 10 µL of this compound solution (internal standard).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into the LC-MS/MS system.
-
Use a suitable C18 column for chromatographic separation.
-
Employ a gradient elution with a mobile phase consisting of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Set the mass spectrometer to monitor the specific parent-to-daughter ion transitions for both O-Desmethyl Midostaurin and this compound.
-
-
Quantification:
-
Generate a standard curve using known concentrations of O-Desmethyl Midostaurin.
-
Calculate the concentration of O-Desmethyl Midostaurin in the plasma samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
-
Data Presentation
Table 2: Example IC50 Values of Midostaurin in AML Cell Lines
| Cell Line | FLT3 Status | IC50 (nM) | Reference |
| MOLM-14 | ITD | < 10 | [3] |
| MV4-11 | ITD | < 10 | [3] |
| SEMK2 | Wild-Type | 30 | [3] |
Note: IC50 values for O-Desmethyl Midostaurin may differ and should be determined experimentally.
Conclusion
This compound is an indispensable tool for researchers studying the pharmacology of Midostaurin. Its use as an internal standard ensures accurate quantification in pharmacokinetic studies, while the compound itself can be used to investigate the biological activity of this major metabolite. The protocols and information provided herein serve as a comprehensive guide for the procurement and application of this compound in cancer research.
References
- 1. Phase IB study of the FLT3 kinase inhibitor midostaurin with chemotherapy in younger newly diagnosed adult patients with acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Spotlight on midostaurin in the treatment of FLT3-mutated acute myeloid leukemia and systemic mastocytosis: design, development, and potential place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Midostaurin: an emerging treatment for acute myeloid leukemia patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cancercareontario.ca [cancercareontario.ca]
- 5. Liquid chromatography-tandem mass spectrometry assay for therapeutic drug monitoring of the tyrosine kinase inhibitor, midostaurin, in plasma from patients with advanced systemic mastocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MTT Assay [protocols.io]
Troubleshooting & Optimization
Technical Support Center: O-Desmethyl Midostaurin-d5 LC-MS Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the LC-MS analysis of O-Desmethyl Midostaurin-d5.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary use in LC-MS analysis?
A1: this compound is the deuterated form of O-Desmethyl Midostaurin (also known as CGP62221), which is a major active metabolite of the anti-cancer drug Midostaurin. In LC-MS analysis, it is primarily used as an internal standard (IS) for the accurate quantification of O-Desmethyl Midostaurin in biological matrices. The deuterium labeling provides a mass shift, allowing it to be distinguished from the endogenous metabolite while having nearly identical chemical and physical properties.
Q2: What are the precursor and product ions (MRM transitions) for this compound?
A2: The exact MRM (Multiple Reaction Monitoring) transitions should be optimized in your laboratory. However, based on the known molecular weight and fragmentation patterns of similar compounds, the following transitions are predicted:
-
Precursor Ion (Q1): The molecular weight of this compound is 561.64 g/mol . Therefore, the expected protonated molecule [M+H]⁺ would be m/z 562.6 .
-
Product Ions (Q3): Based on the fragmentation of the parent compound, Midostaurin, which typically shows major product ions at m/z 348.1 and 362.1, it is highly probable that this compound will also yield product ions at m/z 348.1 and 362.1 . The deuterium atoms are located on a part of the molecule that is not lost during this primary fragmentation.
Q3: What is a typical sample preparation method for analyzing O-Desmethyl Midostaurin from a biological matrix?
A3: A common and effective method for sample preparation is protein precipitation.[1] This involves adding a cold organic solvent, such as acetonitrile or methanol, to the plasma or serum sample, vortexing to mix, and then centrifuging to pellet the precipitated proteins. The clear supernatant containing the analyte and internal standard can then be directly injected into the LC-MS system or evaporated and reconstituted in the mobile phase.
Q4: What are some potential stability issues with O-Desmethyl Midostaurin?
Troubleshooting Guides
This section provides solutions to common problems encountered during the LC-MS analysis of this compound.
Issue 1: Poor Peak Shape (Tailing or Fronting)
| Potential Cause | Troubleshooting Step |
| Column Overload | Dilute the sample or reduce the injection volume. |
| Secondary Interactions | Ensure the mobile phase pH is appropriate. For basic compounds like O-Desmethyl Midostaurin, a low pH (e.g., with 0.1% formic acid) can improve peak shape. Consider a different column chemistry if tailing persists. |
| Sample Solvent Mismatch | Reconstitute the final sample in a solvent that is weaker than or equal in strength to the initial mobile phase. |
| Column Contamination/Void | Back-flush the column (if recommended by the manufacturer) or replace it. Use a guard column to protect the analytical column. |
Issue 2: Low or No Signal/Poor Sensitivity
| Potential Cause | Troubleshooting Step |
| Incorrect Mass Spectrometer Settings | Verify the MRM transitions (Q1/Q3), collision energy, and other source parameters are correctly set and optimized for this compound. |
| Ion Suppression/Matrix Effects | Improve sample cleanup. Dilute the sample to reduce the concentration of interfering matrix components. Adjust the chromatography to separate the analyte from the interfering compounds. |
| Sample Degradation | Prepare fresh samples and standards. Ensure proper storage conditions. |
| Instrument Contamination | Clean the ion source and mass spectrometer inlet. |
Issue 3: Inconsistent Internal Standard (this compound) Response
| Potential Cause | Troubleshooting Step |
| Inaccurate Pipetting | Ensure pipettes are calibrated and use a consistent technique for adding the internal standard to all samples, standards, and quality controls. |
| Variability in Sample Preparation | Standardize the sample preparation procedure, ensuring consistent extraction recovery across all samples. |
| Matrix Effects on IS | While a deuterated internal standard is designed to minimize differential matrix effects, severe ion suppression can still impact its signal. Improve sample cleanup or adjust chromatography. |
| IS Degradation | Prepare fresh internal standard working solutions regularly. |
Issue 4: Ghost Peaks or Carryover
| Potential Cause | Troubleshooting Step |
| Contaminated Autosampler/Injector | Clean the injector needle and sample loop with a strong solvent. |
| Contaminated Mobile Phase | Prepare fresh mobile phases using high-purity solvents and additives. |
| Column Contamination | Wash the column with a strong solvent or replace it if necessary. |
| Carryover from Previous Injection | Inject a blank solvent after a high-concentration sample to check for carryover. Optimize the autosampler wash method. |
Quantitative Data Summary
The following tables provide examples of quantitative parameters that can be expected for the LC-MS/MS analysis of Midostaurin, which can be used as a starting point for the analysis of its metabolite, O-Desmethyl Midostaurin.
Table 1: Example Calibration Curve Parameters for Midostaurin
| Parameter | Value | Reference |
| Linearity Range | 0.01 - 8.00 mg/L | [3] |
| Correlation Coefficient (r²) | > 0.999 | [4] |
| Linearity Range | 75 - 2500 ng/mL | [1] |
Table 2: Example Precision and Accuracy Data for Midostaurin
| Parameter | Value | Reference |
| Intra-day Precision (%CV) | < 10% | [3] |
| Inter-day Precision (%CV) | < 10% | [3] |
| Within-day Precision (%CV) | 1.2 - 2.8% | [1] |
| Between-day Precision (%CV) | 1.2 - 6.9% | [1] |
| Accuracy (% bias) | Within ±15% | [1] |
Experimental Protocols
Adapted LC-MS/MS Method for O-Desmethyl Midostaurin Quantification
This protocol is adapted from validated methods for Midostaurin and should be optimized for your specific instrumentation and experimental needs.
1. Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma or serum sample, add 150 µL of cold acetonitrile containing the internal standard (this compound) at an appropriate concentration.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.
2. Liquid Chromatography Conditions
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.9 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-0.5 min: 20% B
-
0.5-2.5 min: 20% to 95% B
-
2.5-3.5 min: 95% B
-
3.5-3.6 min: 95% to 20% B
-
3.6-5.0 min: 20% B (re-equilibration)
-
-
Column Temperature: 40°C
3. Mass Spectrometry Conditions
-
Instrument: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
O-Desmethyl Midostaurin (Analyte): Q1: 556.3 -> Q3: 348.1 / 362.1 (to be confirmed)
-
This compound (IS): Q1: 562.6 -> Q3: 348.1 / 362.1 (predicted)
-
-
Source Parameters: Optimize gas flows, temperature, and voltages according to the instrument manufacturer's recommendations.
Visualizations
Caption: Experimental workflow for this compound LC-MS analysis.
Caption: Troubleshooting logic for this compound LC-MS analysis.
References
- 1. Liquid chromatography-tandem mass spectrometry assay for therapeutic drug monitoring of the tyrosine kinase inhibitor, midostaurin, in plasma from patients with advanced systemic mastocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of novel RP-HPLC method for midostaurin determination using analytical quality by design approach from regulatory perspective and determination of major degradation compounds of midostaurin using LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantification of midostaurin in plasma and serum by stable isotope dilution liquid chromatography-tandem mass spectrometry: Application to a cohort of patients with acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Optimizing O-Desmethyl Midostaurin-d5 Quantification
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the quantification of O-Desmethyl Midostaurin-d5.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
A1: O-Desmethyl Midostaurin (CGP62221) is a major and pharmacologically active metabolite of Midostaurin, a multi-targeted kinase inhibitor.[1] The deuterated form, this compound, is a stable isotope-labeled version of this metabolite. It is an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays because it has nearly identical chemical and physical properties to the unlabeled analyte. This ensures that it behaves similarly during sample preparation, chromatography, and ionization, which helps to correct for variability in the analytical process and improve the accuracy and precision of quantification.
Q2: What are the typical storage conditions for this compound?
A2: this compound should be stored at -20°C for long-term stability. For short-term storage, some suppliers indicate that it can be shipped at room temperature. Always refer to the manufacturer's certificate of analysis for specific storage recommendations.
Q3: What are the main challenges in quantifying O-Desmethyl Midostaurin?
A3: The primary challenges in the bioanalysis of O-Desmethyl Midostaurin include managing matrix effects from complex biological samples like plasma, ensuring the stability of the analyte during sample handling and storage, and addressing potential issues with the internal standard, such as isotopic interference or differential recovery.
Q4: How can co-administered drugs affect the quantification of O-Desmethyl Midostaurin?
A4: Midostaurin is primarily metabolized by the CYP3A4 enzyme to form O-Desmethyl Midostaurin.[1] Co-administration of strong inhibitors of CYP3A4, such as certain antifungal agents like posaconazole, can significantly increase the plasma concentration of Midostaurin and may alter the metabolic ratio of its metabolites.[2][3] This can impact the interpretation of quantitative results and should be carefully considered during clinical studies.
Troubleshooting Guides
This section provides solutions to common problems encountered during the LC-MS/MS analysis of this compound.
Issue 1: High Variability or Poor Reproducibility of Results
| Possible Cause | Troubleshooting Step |
| Inconsistent Sample Preparation | Ensure consistent timing and technique for all sample preparation steps, especially protein precipitation. Use a vortex mixer for a standardized duration for all samples. |
| Internal Standard (IS) Variability | Verify the concentration and stability of the IS stock solution. Investigate for potential degradation of the IS. Ensure the IS is added accurately to all samples, calibrators, and quality controls (QCs). |
| Matrix Effects | Evaluate matrix effects by comparing the response of the analyte in post-extraction spiked matrix samples to that in a neat solution. If significant ion suppression or enhancement is observed, consider a more effective sample clean-up method, such as solid-phase extraction (SPE), or optimize the chromatographic separation to separate the analyte from interfering matrix components. |
| Instrument Instability | Check for fluctuations in the mass spectrometer's performance by monitoring the IS response across the analytical run. A consistent IS response indicates stable instrument performance. If the IS response is erratic, perform instrument cleaning and calibration. |
Issue 2: Low Signal Intensity or Poor Sensitivity
| Possible Cause | Troubleshooting Step |
| Suboptimal Mass Spectrometry Parameters | Optimize the cone voltage and collision energy for the specific MRM transitions of O-Desmethyl Midostaurin and its d5-labeled internal standard. A good starting point for O-Desmethyl Midostaurin (CGP62221) is the transition m/z 557 → m/z 348. For a 13C6-labeled internal standard, the transition is m/z 563 → m/z 348.[4] |
| Inefficient Ionization | Adjust the mobile phase composition to improve ionization efficiency. The addition of a small amount of formic acid (e.g., 0.1%) can enhance the formation of protonated molecules in positive ion mode. |
| Analyte Degradation | Investigate the stability of O-Desmethyl Midostaurin in the biological matrix and during the analytical process. Conduct freeze-thaw and bench-top stability experiments. If degradation is observed, consider adding a stabilizer or performing sample preparation at a lower temperature. |
| Poor Extraction Recovery | Evaluate the efficiency of the protein precipitation step. Ensure the ratio of precipitation solvent (e.g., acetonitrile or methanol) to plasma is sufficient for complete protein removal. Consider alternative extraction methods like liquid-liquid extraction (LLE) or SPE for improved recovery. |
Issue 3: Inaccurate Quantification (Bias in QC Samples)
| Possible Cause | Troubleshooting Step |
| Incorrect Calibration Curve | Prepare fresh calibration standards and ensure their accuracy. Use a validated and reliable source for the O-Desmethyl Midostaurin analytical standard. The calibration curve should be linear over the expected concentration range of the samples. |
| Isotopic Interference | Check for any contribution from the d5-labeled internal standard to the signal of the unlabeled analyte, and vice versa. This is particularly important at the lower limit of quantification (LLOQ). |
| Differential Matrix Effects | If the matrix effect is different between the analyte and the internal standard, it can lead to inaccurate results. This can sometimes occur with deuterated internal standards due to slight chromatographic shifts. Ensure that the analyte and internal standard co-elute as closely as possible. |
| Contamination | Check for any carryover from high-concentration samples to subsequent low-concentration samples. Injecting blank samples after high-concentration samples can help identify and quantify carryover. |
Experimental Protocols
Sample Preparation: Protein Precipitation
This protocol is a general guideline and should be optimized for your specific laboratory conditions.
-
Thaw Samples : Thaw plasma samples, calibration standards, and quality control samples on ice.
-
Aliquot : Aliquot 100 µL of each sample into a clean microcentrifuge tube.
-
Add Internal Standard : Add 10 µL of this compound working solution (concentration to be optimized) to each tube.
-
Vortex : Vortex each tube for 30 seconds to ensure thorough mixing.
-
Precipitate Proteins : Add 300 µL of ice-cold acetonitrile to each tube.
-
Vortex : Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge : Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Transfer Supernatant : Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Evaporate and Reconstitute (Optional) : If higher concentration is needed, the supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of mobile phase.
-
Inject : Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.
LC-MS/MS Parameters
These parameters are starting points and will require optimization based on the specific instrument and column used.
| Parameter | Suggested Condition |
| LC Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with a low percentage of B, ramp up to a high percentage to elute the analyte, then return to initial conditions for re-equilibration. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40°C |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | O-Desmethyl Midostaurin: m/z 557 → 348this compound (example): m/z 562 → 348 |
| Cone Voltage | To be optimized (typically 20-50 V) |
| Collision Energy | To be optimized (typically 15-35 eV) |
Quantitative Data Summary
The following tables provide examples of typical performance characteristics for a validated bioanalytical method for a small molecule like O-Desmethyl Midostaurin in plasma. These values should be established during method validation in your laboratory.
Table 1: Calibration Curve Parameters
| Parameter | Typical Value |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Weighting | 1/x or 1/x² |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) |
| LLOQ | 1 | < 20% | < 20% | ± 20% |
| Low QC | 3 | < 15% | < 15% | ± 15% |
| Mid QC | 100 | < 15% | < 15% | ± 15% |
| High QC | 800 | < 15% | < 15% | ± 15% |
Table 3: Stability Data
| Condition | Duration | Result |
| Bench-top (Room Temp) | 4 hours | Stable |
| Freeze-Thaw Cycles | 3 cycles | Stable |
| Long-term (-20°C) | 30 days | Stable |
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Troubleshooting logic for inconsistent quantification results.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Posaconazole and midostaurin in patients with FLT3‐mutated acute myeloid leukemia: Pharmacokinetic interactions and clinical facts in a real life study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Posaconazole and midostaurin in patients with FLT3-mutated acute myeloid leukemia: Pharmacokinetic interactions and clinical facts in a real life study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
addressing poor recovery of O-Desmethyl Midostaurin-d5
Welcome to the technical support center for O-Desmethyl Midostaurin-d5. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot issues related to the recovery of this deuterated internal standard during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
A1: this compound is a stable isotope-labeled version of O-Desmethyl Midostaurin (also known as CGP62221), a major active metabolite of the multi-targeted kinase inhibitor, Midostaurin.[1][2][3] It is commonly used as an internal standard in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][5][6][7] The deuterium labeling allows it to be distinguished from the endogenous (non-labeled) analyte by its mass-to-charge ratio in the mass spectrometer, while ideally exhibiting similar chemical and physical properties during sample preparation and analysis.
Q2: I am observing poor recovery of this compound in my LC-MS/MS experiment. What are the potential causes?
A2: Poor recovery of a deuterated internal standard like this compound can stem from several factors. These can be broadly categorized into issues with sample extraction, chromatographic conditions, and the stability of the compound itself. It is also possible that the internal standard and the analyte are exhibiting different behaviors under the established analytical conditions.[4][5]
Q3: Could the issue be related to the stability of the deuterium label?
A3: While stable isotopes are generally robust, there is a possibility of deuterium loss or exchange with protons from the surrounding solvent, especially under certain pH conditions (acidic or basic). This can lead to a decreased signal for the deuterated internal standard and potentially an artificially inflated signal for the unlabeled analyte.
Q4: How can I systematically troubleshoot the poor recovery of this compound?
A4: A systematic approach is crucial. We recommend following a logical workflow to identify the root cause of the issue. This involves evaluating each step of your analytical method, from sample preparation to data acquisition.
Troubleshooting Guide
Workflow for Investigating Poor Recovery
Caption: A step-by-step workflow for troubleshooting poor recovery of this compound.
Detailed Troubleshooting Steps
Poor recovery is often introduced during the extraction of the analyte and internal standard from the sample matrix.
| Potential Issue | Recommended Action | Expected Outcome |
| Inefficient Protein Precipitation | Optimize the type and volume of the precipitation solvent (e.g., acetonitrile, methanol). Ensure thorough vortexing and adequate centrifugation time and speed. | Improved recovery of both analyte and internal standard. |
| Suboptimal Liquid-Liquid Extraction (LLE) | Test different extraction solvents with varying polarities. Optimize the pH of the aqueous phase to ensure the analytes are in a neutral state for efficient partitioning into the organic phase. | Consistent and higher recovery values. |
| Ineffective Solid-Phase Extraction (SPE) | Ensure the correct SPE sorbent is being used. Optimize the conditioning, loading, washing, and elution steps. Pay close attention to the pH of the solutions and the solvent strength for elution. | Reduced matrix effects and improved recovery. |
| Analyte Adsorption | Use silanized glassware or polypropylene tubes to minimize adsorption to container surfaces. | Increased analyte and internal standard response. |
Experimental Protocol: Optimization of Protein Precipitation
-
Prepare Samples: Aliquot equal volumes of your sample matrix (e.g., plasma, serum) into multiple polypropylene tubes.
-
Spike Internal Standard: Add a consistent amount of this compound to each tube.
-
Add Precipitation Solvent: Add varying ratios of cold precipitation solvent (e.g., 1:2, 1:3, 1:4 sample to solvent) to different sets of tubes. Test both acetonitrile and methanol.
-
Vortex and Centrifuge: Vortex each tube vigorously for 1 minute. Centrifuge at >10,000 x g for 10 minutes.
-
Analyze Supernatant: Carefully transfer the supernatant to a new set of tubes and analyze by LC-MS/MS.
-
Compare Results: Compare the peak area of this compound across the different conditions to identify the optimal precipitation method.
Differences in chromatographic behavior between the deuterated internal standard and the native analyte can lead to apparent low recovery.
| Potential Issue | Recommended Action | Expected Outcome |
| Chromatographic Shift | Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts.[5] Ensure the integration window for the internal standard is correctly set. | Accurate peak integration and quantification. |
| Poor Peak Shape | Optimize the mobile phase composition (organic solvent, buffer, pH). Adjust the gradient profile. Ensure the column is not overloaded. | Symmetrical and sharp peaks for both analyte and internal standard. |
| Matrix Effects | Matrix components co-eluting with the analyte and/or internal standard can cause ion suppression or enhancement.[8] Adjust the chromatographic gradient to better separate the analytes from interfering matrix components. | Consistent ionization and improved accuracy. |
Experimental Protocol: Evaluation of Matrix Effects
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike this compound in the final mobile phase composition.
-
Set B (Post-Extraction Spike): Extract blank matrix and spike this compound into the final extract.
-
Set C (Pre-Extraction Spike): Spike this compound into the matrix before extraction.
-
-
Analyze Samples: Inject all three sets into the LC-MS/MS system.
-
Calculate Recovery and Matrix Effect:
-
Recovery (%) = (Peak Area of Set C / Peak Area of Set B) * 100
-
Matrix Effect (%) = (Peak Area of Set B / Peak Area of Set A) * 100
-
A matrix effect value significantly different from 100% indicates ion suppression or enhancement.
-
The stability of this compound throughout the experimental process is critical.
| Potential Issue | Recommended Action | Expected Outcome |
| Degradation in Solution | Midostaurin and its metabolites are metabolized primarily by CYP3A4.[1][2][9] While less of a concern in vitro, be mindful of solution pH and temperature. Prepare fresh stock solutions and store them appropriately (e.g., at -20°C or -80°C). | Consistent response of the internal standard over time. |
| Deuterium Exchange | Avoid prolonged exposure to strongly acidic or basic conditions. If such conditions are necessary for your assay, consider minimizing the exposure time. | Preservation of the deuterium label and accurate quantification. |
Signaling Pathway Context
Midostaurin and its metabolites, including O-Desmethyl Midostaurin, are kinase inhibitors that target multiple signaling pathways involved in cell proliferation and survival. Understanding these pathways can provide context for the experimental system.
Caption: Inhibition of key signaling pathways by Midostaurin and its active metabolites.[2][9][10][11]
References
- 1. Midostaurin, a Novel Protein Kinase Inhibitor for the Treatment of Acute Myelogenous Leukemia: Insights from Human Absorption, Metabolism, and Excretion Studies of a BDDCS II Drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Midostaurin: an emerging treatment for acute myeloid leukemia patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. Quantification of midostaurin in plasma and serum by stable isotope dilution liquid chromatography-tandem mass spectrometry: Application to a cohort of patients with acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. myadlm.org [myadlm.org]
- 9. ashpublications.org [ashpublications.org]
- 10. go.drugbank.com [go.drugbank.com]
- 11. tandfonline.com [tandfonline.com]
minimizing ion suppression with O-Desmethyl Midostaurin-d5
Welcome to the technical support center for O-Desmethyl Midostaurin-d5. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and minimizing ion suppression during LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is the deuterium-labeled form of O-Desmethyl Midostaurin, which is an active metabolite of the multi-targeted kinase inhibitor, Midostaurin.[1][2] Its primary application is as a stable isotope-labeled internal standard (SIL-IS) for the quantitative bioanalysis of O-Desmethyl Midostaurin in complex biological matrices like plasma and serum using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Q2: Why is a stable isotope-labeled internal standard like this compound recommended for quantitative LC-MS/MS analysis?
A2: Stable isotope-labeled internal standards are considered the gold standard for quantitative LC-MS/MS.[3] This is because their physicochemical properties are nearly identical to the analyte of interest. As a result, this compound will co-elute with the unlabeled O-Desmethyl Midostaurin and experience similar effects from the sample matrix, including ion suppression or enhancement.[3] This co-elution allows for accurate compensation of any variations in sample preparation, injection volume, and ionization efficiency, leading to more precise and accurate quantification.
Q3: What is ion suppression and how can it affect my results when using this compound?
A3: Ion suppression is a phenomenon in mass spectrometry where the signal of the analyte of interest is reduced due to the presence of co-eluting compounds from the sample matrix.[2][4] These interfering compounds can compete for ionization in the MS source, leading to a decreased signal for both the analyte and the internal standard.[4] While this compound is designed to compensate for this, severe or differential ion suppression can still impact the accuracy and precision of your assay.
Q4: What are the common sources of ion suppression in bioanalytical methods?
A4: Common sources of ion suppression in bioanalysis include:
-
Endogenous matrix components: Phospholipids, salts, proteins, and other metabolites from biological samples like plasma or serum.[4][5]
-
Exogenous compounds: Dosing vehicles, formulation excipients, and contaminants from collection tubes or sample preparation plates.[1]
-
Mobile phase additives: Non-volatile buffers or ion-pairing agents.[5]
-
High concentrations of the analyte or internal standard: This can lead to saturation of the ionization source.[6]
Troubleshooting Guide
This guide provides a structured approach to identifying and mitigating issues related to ion suppression when using this compound.
Problem 1: Low or Inconsistent Signal for this compound
| Possible Cause | Troubleshooting Step |
| Significant Matrix Effects/Ion Suppression | 1. Assess Matrix Effects: Perform a post-extraction addition experiment to quantify the extent of ion suppression. Compare the peak area of this compound in a neat solution to its peak area in a spiked, extracted blank matrix. A significant decrease in the matrix sample indicates ion suppression. 2. Improve Sample Preparation: Switch from protein precipitation to a more rigorous sample cleanup method like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering matrix components.[4] 3. Optimize Chromatography: Adjust the chromatographic gradient to better separate this compound from the ion-suppressing region of the chromatogram. Consider using a smaller particle size column (e.g., UPLC) for improved resolution.[7] |
| Suboptimal MS Source Conditions | 1. Optimize Source Parameters: Infuse a solution of this compound and systematically optimize key MS source parameters such as capillary voltage, source temperature, and gas flows to maximize signal intensity. |
| Incorrect Internal Standard Concentration | 1. Verify Concentration: Ensure the concentration of the this compound spiking solution is correct. An excessively high concentration can cause self-suppression.[6] |
Problem 2: Analyte/Internal Standard Ratio is Unstable or Inaccurate
| Possible Cause | Troubleshooting Step |
| Differential Ion Suppression | 1. Investigate Co-eluting Interferences: Use a post-column infusion experiment to pinpoint the retention times where significant ion suppression occurs. Inject an extracted blank matrix sample while infusing a constant concentration of O-Desmethyl Midostaurin. Dips in the baseline signal indicate regions of ion suppression. Adjust chromatography to move the analyte and IS away from these regions. 2. Dilute the Sample: Diluting the sample with the mobile phase can reduce the concentration of interfering matrix components, thereby lessening ion suppression.[2] |
| Cross-Contamination or Isotopic Contribution | 1. Check for Contamination: Analyze a blank sample (without internal standard) to ensure there is no signal in the this compound mass transition. 2. Verify Isotopic Purity: Check the certificate of analysis for the isotopic purity of this compound. |
Experimental Protocols
Protocol 1: Post-Extraction Addition for Quantifying Matrix Effects
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike this compound into the final reconstitution solvent.
-
Set B (Post-Extraction Spike): Extract a blank matrix sample (e.g., plasma) using your established procedure. Spike this compound into the final extracted sample.
-
Set C (Pre-Extraction Spike): Spike this compound into the blank matrix before extraction.
-
-
Analyze all three sets using the LC-MS/MS method.
-
Calculate the Matrix Effect and Recovery:
-
Matrix Effect (%) = (Peak Area of Set B / Peak Area of Set A) * 100
-
Recovery (%) = (Peak Area of Set C / Peak Area of Set B) * 100
-
A Matrix Effect value significantly less than 100% indicates ion suppression.
Protocol 2: Post-Column Infusion for Identifying Ion Suppression Zones
-
Set up the infusion: Use a syringe pump to deliver a constant flow of this compound solution (e.g., 10-20 ng/mL) into the LC flow stream after the analytical column, using a T-fitting.
-
Acquire a baseline: Start the LC gradient and the MS acquisition to obtain a stable baseline signal for the infused internal standard.
-
Inject an extracted blank matrix sample.
-
Monitor the baseline: Observe the signal for the this compound mass transition throughout the chromatographic run. Any significant drop in the baseline indicates a region of ion suppression caused by co-eluting matrix components.
Data Presentation
Table 1: Example Data from a Post-Extraction Addition Experiment
| Sample Set | Description | Mean Peak Area (n=3) |
| A | Neat Solution | 1,500,000 |
| B | Post-Extraction Spike | 900,000 |
| C | Pre-Extraction Spike | 810,000 |
-
Matrix Effect Calculation: (900,000 / 1,500,000) * 100 = 60% (indicating 40% ion suppression)
-
Recovery Calculation: (810,000 / 900,000) * 100 = 90%
Visualizations
Caption: Troubleshooting workflow for ion suppression.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 3. Quantification of midostaurin in plasma and serum by stable isotope dilution liquid chromatography-tandem mass spectrometry: Application to a cohort of patients with acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 6. Liquid chromatography-tandem mass spectrometry assay for therapeutic drug monitoring of the tyrosine kinase inhibitor, midostaurin, in plasma from patients with advanced systemic mastocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Impurity profiling and stability-indicating method development and validation for the estimation of assay and degradation impurities of midostaurin in softgel capsules using HPLC and LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Internal Standards for the Bioanalytical Cross-Validation of Midostaurin
For researchers, scientists, and drug development professionals, the robust bioanalytical quantification of midostaurin and its metabolites is pivotal. The choice of an appropriate internal standard (IS) is a critical determinant of assay accuracy and precision. This guide provides a comparative overview of internal standards used in the bioanalysis of midostaurin, with a focus on O-Desmethyl Midostaurin-d5, and presents supporting experimental data and protocols.
Comparison of Bioanalytical Method Performance
The selection of a suitable internal standard is paramount for compensating for variability during sample preparation and analysis. Stable isotope-labeled (SIL) internal standards are considered the gold standard in quantitative mass spectrometry-based bioanalysis due to their similar physicochemical properties to the analyte. Below is a comparison of published performance data for bioanalytical methods using deuterated midostaurin as an internal standard.
| Parameter | Method 1 (Midostaurin-d5 IS) | Method 2 ([²H₅]-Midostaurin IS) |
| Analyte | Midostaurin | Midostaurin |
| Internal Standard | Midostaurin-d5 | [²H₅]-Midostaurin |
| Matrix | Human Plasma | Human Plasma and Serum |
| Quantification Range | 75 - 2500 ng/mL[1] | 0.01 - 8.00 mg/L (10 - 8000 ng/mL)[2][3] |
| Within-Day Precision | 1.2 - 2.8%[1] | Well within ±10%[2][3] |
| Between-Day Precision | 1.2 - 6.9%[1] | Well within ±10%[2][3] |
| Accuracy | Within ±15% (±20% for LLQ)[1] | Not explicitly stated, but imprecision is within acceptable limits. |
Experimental Protocols
Detailed methodologies are crucial for the replication and cross-validation of bioanalytical assays. The following sections outline the experimental protocols for the two methods compared above.
Method 1: LC-MS/MS with Midostaurin-d5 IS
-
Sample Preparation: Protein precipitation of plasma samples was performed using methanol containing midostaurin-d5 as the internal standard. Following centrifugation, the supernatant was injected into the LC-MS/MS system.[1]
-
Chromatography: A 3.5μm particle bonded octadecyl silica column was used with a gradient elution. The mobile phase consisted of 0.1% (v/v) formic acid in acetonitrile and 10mM ammonium formate in water with 0.1% formic acid.[1]
-
Mass Spectrometry: A triple quadrupole mass spectrometer equipped with a heated electrospray interface was used in the selected reaction-monitoring (SRM) mode for quantification.[1]
Method 2: Stable Isotope Dilution LC-MS/MS with [²H₅]-Midostaurin IS
-
Sample Preparation: To 50 µL of plasma or serum, 50 µL of the internal standard solution ([²H₅]-midostaurin) and 200 µL of acetonitrile were added. The samples were vortexed and centrifuged. 150 µL of the supernatant was then transferred for LC-MS/MS analysis.[3]
-
Chromatography and Mass Spectrometry: While specific details of the chromatographic column and mobile phases are not provided in the abstract, the method employs stable isotope dilution liquid chromatography-tandem mass spectrometry.[2][3] The exemplary chromatograms show monitoring of the transitions m/z 571.2 ➔ 348.1/362.1 for midostaurin and m/z 576.2 ➔ 348.1/362.1 for [²H₅]-midostaurin.[3]
Visualizing Key Processes
To further elucidate the context of midostaurin bioanalysis, the following diagrams illustrate its signaling pathway and a typical workflow for bioanalytical method cross-validation.
Caption: Midostaurin inhibits multiple receptor tyrosine kinases, blocking downstream signaling pathways.
Caption: Workflow for the cross-validation of two bioanalytical methods.
References
- 1. Liquid chromatography-tandem mass spectrometry assay for therapeutic drug monitoring of the tyrosine kinase inhibitor, midostaurin, in plasma from patients with advanced systemic mastocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantification of midostaurin in plasma and serum by stable isotope dilution liquid chromatography-tandem mass spectrometry: Application to a cohort of patients with acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Comparative Guide: O-Desmethyl Midostaurin-d5 vs. Non-Deuterated Standard in Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of O-Desmethyl Midostaurin-d5 and its non-deuterated counterpart for use in pharmacokinetic (PK) studies. The primary application of the deuterated form is as an internal standard in bioanalytical methods, leveraging its near-identical chemical properties to the analyte of interest, O-Desmethyl Midostaurin (CGP62221), a major and pharmacologically active metabolite of the multi-kinase inhibitor, Midostaurin.
Executive Summary
The strategic incorporation of deuterium into drug metabolites like O-Desmethyl Midostaurin offers significant advantages in the precise quantification required for pharmacokinetic analysis. This compound serves as an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. Its key benefit lies in its co-elution with the non-deuterated analyte while being distinguishable by its higher mass. This property allows for the correction of variability during sample preparation and analysis, leading to more accurate and reliable pharmacokinetic data.
While direct comparative in-vivo pharmacokinetic data for this compound as a therapeutic agent is not publicly available, the principles of deuteration suggest potential alterations in its metabolic profile. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can lead to a slower rate of metabolism, a phenomenon known as the "kinetic isotope effect." This could theoretically result in a longer half-life and increased systemic exposure compared to the non-deuterated form.
Role in Pharmacokinetic Studies: A Head-to-Head Comparison
The primary and experimentally validated role of this compound in PK studies is as an internal standard. The following table compares its performance attributes against the non-deuterated standard in this context.
| Feature | This compound (Internal Standard) | Non-Deuterated O-Desmethyl Midostaurin (Analyte) |
| Primary Function | Used as a reference compound for accurate quantification of the analyte. | The compound of interest being measured in the biological matrix. |
| Chemical Structure | Identical to the analyte, with five hydrogen atoms replaced by deuterium. | The endogenous or administered metabolite of Midostaurin. |
| Mass-to-Charge Ratio (m/z) | Higher than the analyte due to the presence of deuterium. | The characteristic m/z of the non-deuterated molecule. |
| Chromatographic Behavior | Co-elutes with the analyte under identical LC conditions. | Elutes at a specific retention time. |
| Extraction Recovery | Mimics the extraction recovery of the analyte from the biological matrix. | Subject to variability in extraction efficiency. |
| Matrix Effects | Compensates for matrix-induced ion suppression or enhancement similarly to the analyte. | Susceptible to matrix effects that can alter analytical signal. |
| Accuracy of Quantification | Significantly improves the accuracy and precision of the analyte's concentration measurement. | Measurement accuracy is dependent on a reliable internal standard. |
Pharmacokinetic Profile of Non-Deuterated O-Desmethyl Midostaurin (CGP62221)
Midostaurin is primarily metabolized by the cytochrome P450 enzyme CYP3A4 into two major active metabolites: O-Desmethyl Midostaurin (CGP62221) and CGP52421.[1][2] CGP62221 exhibits pharmacological activity comparable to the parent drug, Midostaurin, in inhibiting protein kinase Cα and cancer cell proliferation.[1] Understanding the pharmacokinetic parameters of this active metabolite is crucial for evaluating the overall therapeutic effect of Midostaurin.
| Pharmacokinetic Parameter | Value |
| Median Terminal Elimination Half-Life (t1/2) | 32 hours[2] |
| Protein Binding | >99.8%[2] |
| Primary Metabolizing Enzyme | CYP3A4[2] |
Experimental Protocols
Bioanalytical Method for Quantification of O-Desmethyl Midostaurin using this compound as an Internal Standard
This section outlines a typical experimental protocol for the quantification of O-Desmethyl Midostaurin in a biological matrix (e.g., plasma) using LC-MS/MS with this compound as the internal standard.
1. Sample Preparation:
-
To 100 µL of plasma sample, add a known concentration of this compound solution as the internal standard.
-
Perform protein precipitation by adding a suitable organic solvent (e.g., acetonitrile or methanol).
-
Vortex the mixture to ensure thorough mixing and complete protein precipitation.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis.
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Inject an aliquot of the prepared sample onto a reverse-phase C18 column.
-
Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium formate buffer) and an organic component (e.g., acetonitrile or methanol).
-
-
Mass Spectrometry (MS/MS):
-
Utilize a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
-
Monitor the specific mass transitions for both O-Desmethyl Midostaurin and this compound.
-
3. Quantification:
-
Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the known concentrations of the analyte in the calibration standards.
-
Determine the concentration of O-Desmethyl Midostaurin in the unknown samples by interpolating their peak area ratios from the calibration curve.
Signaling Pathways and Experimental Workflows
Midostaurin Metabolism and Signaling Pathway
Midostaurin and its active metabolite, O-Desmethyl Midostaurin, exert their therapeutic effects by inhibiting multiple receptor tyrosine kinases, primarily FLT3 and c-KIT. These kinases are often mutated and constitutively active in acute myeloid leukemia (AML) and systemic mastocytosis, respectively, leading to uncontrolled cell proliferation and survival.
References
A Comparative Guide to the Bioanalysis of Midostaurin for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of published bioanalytical methods for the quantification of Midostaurin in biological matrices. While a formal inter-laboratory comparison study has not been identified in the published literature, this document summarizes and compares the performance of various single-laboratory validated methods, offering insights into their experimental protocols and performance characteristics.
Midostaurin is a multi-targeted kinase inhibitor approved for the treatment of acute myeloid leukemia (AML) and advanced systemic mastocytosis.[1] Accurate bioanalysis of Midostaurin is crucial for therapeutic drug monitoring, pharmacokinetic studies, and drug development. The primary analytical techniques employed for Midostaurin quantification are Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography (HPLC) with UV detection.
Comparison of Bioanalytical Methodologies
The following tables summarize the key parameters and reported performance of various published methods for Midostaurin bioanalysis. This allows for a comparative assessment of different approaches to inform laboratory-specific method development and selection.
Table 1: Comparison of LC-MS/MS Methodologies for Midostaurin Bioanalysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Matrix | Human Plasma and Serum | Human Plasma | Human Plasma |
| Sample Preparation | Protein Precipitation (Acetonitrile) | Protein Precipitation (Methanol) | Liquid-Liquid Extraction (tert-butylmethylether) |
| Internal Standard | Stable Isotope Labeled Midostaurin | Midostaurin-d5 | [13C6] Midostaurin |
| Linearity Range | 0.01 - 8.00 mg/L | 75 - 2500 ng/mL | 10.0 - 5000 ng/mL |
| Intra-day Precision (%CV) | < 10% | 1.2 - 2.8% | Not Reported |
| Inter-day Precision (%CV) | < 10% | 1.2 - 6.9% | Not Reported |
| Accuracy/Recovery | Within ±10% | Within ±15% | Not Reported |
| Lower Limit of Quantification (LLOQ) | 0.01 mg/L | 75 ng/mL | 10.0 ng/mL |
| Reference | Wiesen et al.[1] | Bourget et al. | He et al. |
Table 2: Comparison of HPLC Methodologies for Midostaurin Bioanalysis
| Parameter | Method 1 | Method 2 |
| Matrix | Bulk and Capsule Dosage Form | Bulk and Capsule Dosage Form |
| Sample Preparation | Dissolution in Methanol:Water | Dissolution in Acetonitrile:Water |
| Mobile Phase | Methanol:Water (75:25 v/v) | Water:Acetonitrile:Trifluoroacetic Acid (20:80:0.1 v/v) |
| Column | X-Bridge C18 (4.6 x 250 mm, 5 µm) | Thermo Scientific C18 |
| Detection Wavelength | 243 nm | 293 nm |
| Linearity Range | 10 - 50 µg/mL | 10 - 80 µg/mL |
| Precision (%RSD) | < 2.0% | Not explicitly stated, but method validated as per ICH guidelines |
| LOD | 1.2 µg/mL | Not Reported |
| LOQ | 3.8 µg/mL | Not Reported |
| Reference | Ahmed et al.[2] | Thakekar et al. |
Experimental Protocols
Detailed methodologies are crucial for the replication and adaptation of bioanalytical methods. Below are summaries of typical experimental protocols for LC-MS/MS and HPLC analysis of Midostaurin.
LC-MS/MS Method Protocol Example
This protocol is a generalized representation based on common practices in the cited literature.[1]
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma or serum, add 50 µL of internal standard solution (Midostaurin stable isotope).
-
Add 200 µL of acetonitrile to precipitate proteins.
-
Vortex mix the sample thoroughly.
-
Centrifuge at high speed (e.g., 15,000 x g) for 10 minutes.
-
Transfer the clear supernatant for analysis.
-
-
Liquid Chromatography:
-
Column: A C18 reverse-phase column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous component (e.g., 10mM ammonium formate with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid) is typical.
-
Flow Rate: Maintained at a constant rate suitable for the column dimensions.
-
Injection Volume: A small volume (e.g., 5 µL) of the prepared sample is injected.
-
-
Mass Spectrometry:
-
Ionization: Heated electrospray ionization (HESI) in positive ion mode is generally used.
-
Detection: A triple quadrupole mass spectrometer operating in Selected Reaction Monitoring (SRM) mode.
-
Ion Transitions: Specific precursor to product ion transitions are monitored for Midostaurin and its internal standard. For Midostaurin, a common transition is m/z 571.2 → 348.1.
-
HPLC Method Protocol Example
This protocol is a generalized representation for the analysis of Midostaurin in pharmaceutical formulations.
-
Standard and Sample Preparation:
-
Prepare a stock solution of Midostaurin reference standard in a suitable diluent (e.g., methanol:water).
-
For capsule dosage forms, the contents are dissolved in the diluent to achieve a known concentration.
-
Prepare a series of calibration standards by diluting the stock solution.
-
-
High-Performance Liquid Chromatography:
-
Column: A C18 reverse-phase column is standard.
-
Mobile Phase: An isocratic mobile phase, for instance, a mixture of methanol and water (e.g., 75:25 v/v), is often employed.
-
Flow Rate: Typically around 1.0 mL/min.
-
Detection: UV detection at a wavelength where Midostaurin exhibits significant absorbance, such as 243 nm.
-
Injection Volume: A defined volume of the standard or sample solution is injected.
-
Visualizations
Midostaurin Signaling Pathway
Midostaurin is a multi-targeted kinase inhibitor. Its primary mechanism of action involves the inhibition of FMS-like tyrosine kinase 3 (FLT3) and KIT proto-oncogene, receptor tyrosine kinase (KIT).[3][4] Mutations in these receptors can lead to their constitutive activation, promoting uncontrolled cell proliferation and survival in AML and systemic mastocytosis, respectively. Midostaurin binds to the ATP-binding site of these kinases, blocking downstream signaling pathways such as STAT5, AKT, and MAPK.[5]
Caption: Midostaurin inhibits FLT3 and KIT receptors, blocking downstream pro-survival pathways.
General Experimental Workflow for Midostaurin Bioanalysis
The following diagram illustrates a generalized workflow for the quantification of Midostaurin in biological samples, from sample collection to data analysis.
Caption: A typical workflow for the bioanalysis of Midostaurin in biological matrices.
References
- 1. What is the mechanism of Midostaurin? [synapse.patsnap.com]
- 2. FUNCTIONAL DEREGULATION OF KIT: LINK TO MAST CELL PROLIFERATIVE DISEASES AND OTHER NEOPLASMS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mastocytosis: a mutated KIT receptor induced myeloproliferative disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative In Vitro Efficacy Analysis: Midostaurin vs. O-Desmethyl Midostaurin-d5
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Kinase Inhibitor Midostaurin and its Active Metabolite
This guide provides a detailed comparison of the in vitro efficacy of the multi-targeted kinase inhibitor, Midostaurin, and its major active metabolite, O-Desmethyl Midostaurin. The deuterated form, O-Desmethyl Midostaurin-d5, is functionally equivalent to its non-deuterated counterpart in terms of biological activity and is often used as an internal standard in analytical assays. This comparison is based on available experimental data to assist researchers in understanding the relative potency and activity of these two compounds.
Introduction
Midostaurin is a potent inhibitor of multiple protein kinases, including FMS-like tyrosine kinase 3 (FLT3), KIT, spleen tyrosine kinase (SYK), and protein kinase C (PKC).[1][2] It is an approved therapeutic for specific hematological malignancies. In the body, Midostaurin is metabolized into two major active metabolites: CGP62221 (O-Desmethyl Midostaurin) and CGP52421.[3] This guide focuses on the comparative in vitro efficacy of Midostaurin and O-Desmethyl Midostaurin (referred to by its research code CGP62221 where applicable).
Quantitative Data Summary
The following tables summarize the available quantitative data comparing the in vitro activity of Midostaurin and its metabolite, O-Desmethyl Midostaurin (CGP62221).
Table 1: Comparative Anti-Proliferative Activity
| Cell Line | Compound | IC50 (nM) | Reference |
| HMC-1.1 (Human Mast Cell Leukemia) | Midostaurin | 50 - 250 | [4] |
| O-Desmethyl Midostaurin (CGP62221) | 50 - 250 | [4] | |
| HMC-1.2 (Human Mast Cell Leukemia) | Midostaurin | 50 - 250 | [4] |
| O-Desmethyl Midostaurin (CGP62221) | 50 - 250 | [4] |
Table 2: Comparative Kinase Inhibition
| Kinase Target | Compound | IC50 (nM) | Notes | Reference |
| FLT3 | Midostaurin | - | Potent inhibitor | [3][5] |
| O-Desmethyl Midostaurin (CGP62221) | - | Relative potency to Midostaurin is ~1.4:1 | [3] | |
| KIT | Midostaurin | - | Potent inhibitor of mutant forms | [1] |
| O-Desmethyl Midostaurin (CGP62221) | - | Potent inhibitor of mutant forms | [4] | |
| SYK (Spleen Tyrosine Kinase) | Midostaurin | 20.8 | Purified enzyme assay | [6] |
| PKCα (Protein Kinase C alpha) | Midostaurin | 22 | - | [1] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways targeted by Midostaurin and a general workflow for assessing in vitro cell viability.
Caption: Simplified signaling pathways inhibited by Midostaurin and O-Desmethyl Midostaurin.
Caption: General experimental workflow for an MTT-based cell viability assay.
Experimental Protocols
In Vitro Kinase Inhibition Assay (Radiometric Assay - General Protocol)
This protocol provides a general framework for assessing kinase inhibition. Specific conditions such as substrate and ATP concentrations may vary depending on the kinase being assayed.
-
Reaction Setup: Prepare a reaction mixture containing the kinase of interest, a suitable substrate (e.g., a peptide or protein), and a buffer solution.
-
Compound Addition: Add varying concentrations of the test compounds (Midostaurin or this compound) or a vehicle control (e.g., DMSO) to the reaction mixture.
-
Initiation of Reaction: Start the kinase reaction by adding a mixture of unlabeled ATP and radioactively labeled [γ-³²P]ATP. The final ATP concentration should be optimized for the specific kinase, often near its Km for ATP.[7]
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a defined period to allow for substrate phosphorylation.
-
Termination and Separation: Stop the reaction and separate the phosphorylated substrate from the unincorporated [γ-³²P]ATP. This is commonly achieved by spotting the reaction mixture onto phosphocellulose paper, which binds the phosphorylated substrate, followed by washing to remove unbound ATP.[7]
-
Quantification: Measure the amount of radioactivity incorporated into the substrate using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value, the concentration of the inhibitor required to reduce kinase activity by 50%, by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
This colorimetric assay is a widely used method to assess the anti-proliferative effects of compounds on cultured cells.
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: The following day, treat the cells with a serial dilution of Midostaurin or this compound. Include a vehicle control (e.g., DMSO) and a positive control for cell death.
-
Incubation: Incubate the plates for a period of 72 hours under standard cell culture conditions.
-
MTT Addition: Following incubation, add a sterile MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for an additional 4 hours. During this time, mitochondrial reductases in viable cells convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the culture medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the vehicle-treated control cells. Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%, by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion
The available in vitro data suggests that O-Desmethyl Midostaurin (CGP62221) is a pharmacologically active metabolite of Midostaurin with comparable anti-proliferative efficacy in mast cell leukemia cell lines.[4] Furthermore, it appears to be slightly more potent in its inhibitory activity against FLT3 in cellular assays.[3] Both compounds are potent inhibitors of key oncogenic kinases. The provided experimental protocols offer a foundation for researchers to conduct their own comparative studies. Further research with direct, head-to-head comparisons across a broad panel of kinases would provide a more complete understanding of the similarities and differences in the inhibitory profiles of Midostaurin and its primary active metabolite.
References
- 1. The multikinase inhibitor midostaurin (PKC412A) lacks activity in metastatic melanoma: a phase IIA clinical and biologic study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Phase IB study of the FLT3 kinase inhibitor midostaurin with chemotherapy in younger newly diagnosed adult patients with acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Target interaction profiling of midostaurin and its metabolites in neoplastic mast cells predicts distinct effects on activation and growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Review of FLT3 Inhibitors in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of midostaurin as a dual inhibitor of FLT3 and SYK and potentiation of FLT3 inhibition against FLT3-ITD-driven leukemia harboring activated SYK kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
The Indispensable Role of O-Desmethyl Midostaurin-d5 in Advancing Midostaurin Research
A Comparative Guide to Bioanalytical Methods for Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, the multi-kinase inhibitor Midostaurin stands as a significant agent, particularly in the treatment of acute myeloid leukemia (AML) and advanced systemic mastocytosis. The clinical efficacy and safety of Midostaurin are intrinsically linked to its pharmacokinetic profile, which includes the formation of major active metabolites, notably O-Desmethyl Midostaurin (CGP62221). Accurate quantification of both the parent drug and its metabolites in biological matrices is paramount for robust clinical and preclinical studies. This guide provides a comprehensive comparison of bioanalytical methodologies, underscoring the critical application of O-Desmethyl Midostaurin-d5 as a stable isotope-labeled internal standard to ensure the highest fidelity in pharmacokinetic analysis.
The Gold Standard: Stable Isotope-Labeled Internal Standards
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the definitive technique for the bioanalysis of pharmaceuticals due to its high sensitivity and selectivity. A cornerstone of reliable LC-MS/MS assays is the use of a stable isotope-labeled internal standard (SIL-IS). An ideal SIL-IS is a non-radioactive, isotopically enriched version of the analyte that exhibits identical chemical and physical properties. This near-perfect analogy allows the SIL-IS to co-elute with the analyte and experience the same effects of sample preparation variability and matrix-induced ion suppression or enhancement, thereby providing a precise and accurate normalization for the quantification of the target analyte.
For the analysis of Midostaurin and its metabolites, the use of their respective deuterated or ¹³C-labeled counterparts, such as this compound or [¹³C₆]CGP62221, represents the gold standard.
Comparative Analysis of Bioanalytical Methods
The following table summarizes the performance characteristics of a state-of-the-art LC-MS/MS method that employs a stable isotope-labeled internal standard for O-Desmethyl Midostaurin, alongside other methodologies for Midostaurin quantification.
| Method ID | Analyte(s) | Internal Standard (IS) | LLOQ (ng/mL) | Linearity (ng/mL) | Precision (%RSD) | Accuracy (%Bias) | Reference |
| Method 1 | Midostaurin, O-Desmethyl Midostaurin (CGP62221) , CGP52421 | [¹³C₆]Midostaurin, [¹³C₆]CGP62221 , [¹³C₆]CGP52421 | 20.0 | 20.0 - 2000 | Not explicitly stated, but method was validated | Not explicitly stated, but method was validated | He et al., 2017 |
| Method 2 | Midostaurin | Midostaurin-d5 | 75 | 75 - 2500 | Within-day: 1.2-2.8, Between-day: 1.2-6.9 | Within ±15% (±20% for LLOQ) | Bourget et al., 2014[1] |
| Method 3 | Midostaurin | Stable isotope labeled analogue | 10 | 10 - 8000 (µg/L) | Within ±10% | Not explicitly stated | Wiesen et al., 2024[2] |
| Method 4 | Midostaurin | Not specified (likely none for quantification) | 3800 | 10000 - 50000 | < 2.0 | Not applicable | Ahmed et al., 2018[3] |
Note: LLOQ - Lower Limit of Quantification; %RSD - Percent Relative Standard Deviation. Method 4 is an HPLC-UV method for pharmaceutical dosage forms and is not suitable for bioanalysis in complex matrices like plasma due to its high LLOQ and lack of an appropriate internal standard for matrix effect compensation.
Experimental Protocols: A Closer Look
A robust and reliable bioanalytical method is built upon a well-defined experimental protocol. Below is a detailed methodology for the simultaneous quantification of Midostaurin and its metabolites using stable isotope-labeled internal standards, based on the principles outlined in the referenced literature.
Detailed Experimental Protocol (LC-MS/MS)
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma, add 50 µL of the internal standard working solution containing [¹³C₆]Midostaurin, [¹³C₆]CGP62221, and [¹³C₆]CGP52421 in methanol.
-
Vortex mix for 30 seconds.
-
Add 400 µL of acetonitrile to precipitate plasma proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot onto the LC-MS/MS system.
2. Liquid Chromatography
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A linear gradient starting with a low percentage of Mobile Phase B, increasing to a high percentage to elute the analytes, followed by a re-equilibration step.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
3. Mass Spectrometry
-
Instrument: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Midostaurin: Precursor ion (m/z) → Product ion (m/z)
-
[¹³C₆]Midostaurin: Precursor ion (m/z) → Product ion (m/z)
-
O-Desmethyl Midostaurin (CGP62221): Precursor ion (m/z) → Product ion (m/z)
-
[¹³C₆]CGP62221: Precursor ion (m/z) → Product ion (m/z)
-
CGP52421: Precursor ion (m/z) → Product ion (m/z)
-
[¹³C₆]CGP52421: Precursor ion (m/z) → Product ion (m/z)
-
-
-
Source Parameters: Optimized for maximum signal intensity (e.g., ion spray voltage, temperature, nebulizer gas, and curtain gas).
Visualizing the Science
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Metabolic pathway of Midostaurin.
Caption: Bioanalytical workflow for pharmacokinetic studies.
Conclusion
The accurate quantification of Midostaurin and its active metabolite, O-Desmethyl Midostaurin, is fundamental to understanding its clinical pharmacology. The use of a stable isotope-labeled internal standard, specifically this compound or its ¹³C-labeled equivalent, is the most robust and reliable approach for bioanalytical quantification by LC-MS/MS. This methodology effectively mitigates the impact of matrix effects and procedural variability, ensuring high-quality data for pharmacokinetic modeling, dose-response assessments, and regulatory submissions. While alternative methods exist, they often lack the sensitivity, specificity, and accuracy required for the rigorous demands of drug development and clinical research in complex biological matrices. Therefore, the adoption of methods employing dedicated stable isotope-labeled internal standards for each analyte is strongly recommended to ensure the integrity and success of research and development programs involving Midostaurin.
References
- 1. Liquid chromatography-tandem mass spectrometry assay for therapeutic drug monitoring of the tyrosine kinase inhibitor, midostaurin, in plasma from patients with advanced systemic mastocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantification of midostaurin in plasma and serum by stable isotope dilution liquid chromatography-tandem mass spectrometry: Application to a cohort of patients with acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and Validation of Midostaurin Assay by RP-HPLC Method | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
Safety Operating Guide
Personal protective equipment for handling O-Desmethyl Midostaurin-d5
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling O-Desmethyl Midostaurin-d5. Given that O-Desmethyl Midostaurin is an active metabolite of the potent kinase inhibitor Midostaurin, and the deuterated form (d5) is expected to have a similar toxicological profile, a cautious approach is warranted.[1][2] All handling of this compound should occur in a designated area with appropriate engineering controls and personal protective equipment (PPE).
Hazard Identification and Risk Assessment
While some Safety Data Sheets (SDS) for O-Desmethyl Midostaurin may classify it as non-hazardous, the parent compound, Midostaurin, is associated with significant health risks.[3][4][5][6] These include being harmful if swallowed, causing skin and eye irritation, and potentially causing respiratory irritation.[5][6] Furthermore, Midostaurin is suspected of damaging fertility or the unborn child and may cause organ damage through prolonged or repeated exposure.[6] Due to its relationship as an active metabolite, this compound should be handled as a potent compound with similar potential hazards.
Key safety considerations:
-
Primary Routes of Exposure: Inhalation, skin contact, eye contact, and ingestion.[7]
-
Health Hazards: Potential for skin and eye irritation, respiratory tract irritation, and systemic toxicity, including reproductive harm.[5][6]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to minimize exposure. The following table outlines the recommended PPE for various tasks involving this compound.
| Task | Required Personal Protective Equipment |
| Handling of Stock Solutions and Vials | - Double Nitrile Gloves (ASTM D6978-05 tested for chemotherapy drugs)[8][9]- Disposable Gown- Safety Glasses with Side Shields |
| Weighing and Aliquoting (Solid Form) | - Double Nitrile Gloves (ASTM D6978-05 tested)[8][9]- Disposable Gown with Elastic Cuffs- Safety Goggles or a Full-Face Shield[10]- N95 or higher-rated Respirator[10] |
| Solution Preparation | - Double Nitrile Gloves (ASTM D6978-05 tested)[8][9]- Disposable Gown- Safety Goggles |
| Spill Cleanup | - Double Nitrile Gloves (chemotherapy-grade)[11]- Disposable, fluid-resistant Gown- Full-Face Shield and Goggles[7]- N95 or higher-rated Respirator |
Engineering Controls and Facility Design
Engineering controls are the primary means of minimizing exposure to potent compounds.
| Control Measure | Specifications |
| Ventilation | All procedures involving the handling of solid this compound or the preparation of concentrated solutions should be performed in a certified chemical fume hood, biological safety cabinet, or a containment ventilated enclosure (CVE).[12] The facility should have single-pass air to prevent cross-contamination.[12] |
| Pressure Differentials | Areas where potent compounds are handled should be maintained under negative pressure relative to adjacent spaces to prevent the escape of airborne particles.[12][13] |
| Containment | Use of barrier isolators is recommended for large-scale operations to provide the highest level of containment.[13] For laboratory-scale work, a chemical fume hood or similar ventilated enclosure is essential. |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Gowning:
-
Before entering the designated handling area, put on all required PPE as outlined in the table above.
-
Ensure all necessary equipment and materials are placed within the containment device before starting work.
2. Weighing and Aliquoting (Solid Compound):
-
Perform all weighing and aliquoting of the solid compound within a certified chemical fume hood or a balance enclosure with proper ventilation.
-
Use dedicated spatulas and weighing papers.
-
Handle the compound gently to avoid generating dust.
3. Solution Preparation:
-
Prepare solutions within a chemical fume hood.
-
Add the solvent to the solid compound slowly to prevent splashing.
-
Ensure the vial or container is securely capped before removing it from the fume hood.
4. Decontamination and Cleaning:
-
After each use, decontaminate all surfaces and equipment with an appropriate cleaning solution, such as a detergent solution followed by an alcohol rinse.[7]
-
All cleaning materials should be disposed of as hazardous waste.
Disposal Plan
Proper disposal of all waste contaminated with this compound is critical to prevent environmental contamination and exposure to others.
| Waste Type | Disposal Procedure |
| Solid Waste | All contaminated solid waste (e.g., gloves, gowns, weighing papers, pipette tips) must be placed in a clearly labeled, sealed hazardous waste container. |
| Liquid Waste | Contaminated liquid waste (e.g., unused solutions, solvent rinses) should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not pour down the drain.[14] |
| Sharps | Contaminated needles, syringes, and other sharps must be disposed of in a designated sharps container for hazardous waste. |
| Final Disposal | All hazardous waste must be disposed of through a licensed hazardous waste management company, typically via incineration.[15] |
Experimental Protocols: Spill Management
In the event of a spill, immediate and appropriate action is necessary to contain the material and protect personnel.
1. Evacuate and Secure the Area:
-
Alert others in the vicinity and restrict access to the spill area.
2. Don Appropriate PPE:
-
Put on the full set of PPE designated for spill cleanup, including a respirator and face shield.[7]
3. Contain the Spill:
-
For liquid spills, use absorbent pads from a chemical spill kit to contain the spill.
-
For solid spills, gently cover the powder with damp absorbent material to avoid creating dust.
4. Clean the Spill Area:
-
Carefully collect all contaminated materials and place them in a hazardous waste bag.[7]
-
Decontaminate the spill area with a suitable cleaning agent.
5. Dispose of Waste:
-
Seal the hazardous waste bag and place it in the designated hazardous waste container.
6. Report the Incident:
-
Report the spill to the laboratory supervisor and follow institutional reporting procedures.
Below is a workflow diagram illustrating the key decision points and procedures for safely handling this compound.
Caption: Workflow for Safe Handling of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. kmpharma.in [kmpharma.in]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. ipservices.care [ipservices.care]
- 8. Handling cytotoxic material [cleanroomtechnology.com]
- 9. Cytotoxic Drugs Risk: Which Protective Gloves for Cytotoxic Drugs? [shieldscientific.com]
- 10. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 12. escopharma.com [escopharma.com]
- 13. Best Practices For Handling Potent APIs [outsourcedpharma.com]
- 14. 374water.com [374water.com]
- 15. Elimination of Active Pharmaceutical Ingredients (API) [enviolet.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
